4-(2-Chloroethyl)morpholine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46824. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(2-chloroethyl)morpholine;hydrochloride | |
|---|---|---|
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InChI |
InChI=1S/C6H12ClNO.ClH/c7-1-2-8-3-5-9-6-4-8;/h1-6H2;1H | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJHDLKSWUDGJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0052043 | |
| Record name | 4-(2-Chloroethyl)morpholine hydrochloride (1:1) | |
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Molecular Weight |
186.08 g/mol | |
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Physical Description |
Beige hygroscopic crystals; [Sigma-Aldrich MSDS] | |
| Record name | 4-(2-Chloroethyl)morpholine hydrochloride | |
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CAS No. |
3647-69-6 | |
| Record name | 4-(2-Chloroethyl)morpholine hydrochloride | |
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| Record name | Morpholine, 4-(2-chloroethyl)-, hydrochloride (1:1) | |
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| Record name | 4-(2-Chloroethyl)morpholine hydrochloride | |
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| Record name | 4-(2-Chloroethyl)morpholine hydrochloride | |
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| Record name | Morpholine, 4-(2-chloroethyl)-, hydrochloride (1:1) | |
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| Record name | 4-(2-Chloroethyl)morpholine hydrochloride (1:1) | |
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| Record name | 4-(2-chloroethyl)morpholinium chloride | |
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Foundational & Exploratory
An In-depth Technical Guide to 4-(2-Chloroethyl)morpholine hydrochloride (CAS 3647-69-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(2-Chloroethyl)morpholine hydrochloride, a key chemical intermediate in various synthetic processes. The document details its physicochemical properties, primary applications, and a step-by-step synthesis protocol.
Physicochemical Properties
This compound is a white to beige crystalline powder.[1][2] It is hygroscopic and should be stored in a cool, dry place, below +30°C.[1][2][3] The compound is soluble in water and methanol.[1][4]
Table 1: Physicochemical Data of this compound
| Property | Value | References |
| CAS Number | 3647-69-6 | [1][2][4][5] |
| Molecular Formula | C₆H₁₃Cl₂NO | [1][2][6] |
| Molecular Weight | 186.08 g/mol | [2][3][7] |
| Appearance | White to beige crystalline powder | [1][2] |
| Melting Point | 180-185 °C (decomposes) | [2][7] |
| pH | 4.5-5 (10g/l, H₂O, 20℃) | [1][8] |
| Water Solubility | Soluble | [1][4] |
| InChI Key | NBJHDLKSWUDGJG-UHFFFAOYSA-N | [1][4][7] |
| SMILES | C1COCCN1CCCl.Cl | [1][3] |
Applications in Research and Drug Development
This compound is a versatile intermediate with significant applications in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[2][9][10]
-
Pharmaceutical Intermediate: It serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), including floredil, morinamide, nimorazole, and pholcodine.[2][9][11] These APIs are used in treatments for conditions such as head and neck cancer.[10][11] The compound is also used in the preparation of potential DNA cross-linking antitumor agents and synthetic opiate analogues.[2]
-
Antineoplastic Agent: Some evidence suggests that this compound may act as an antineoplastic agent by interfering with DNA synthesis and inhibiting cell division, thereby preventing the growth of cancer cells.[1]
-
Other Potential Applications: The compound has also been noted for its potential to inhibit sickle-cell hemoglobin aggregation and for exhibiting antifungal activities.[1][2]
Experimental Protocols
Synthesis of this compound
The following protocol describes a common method for the synthesis of this compound from morpholine and 2-chloroethanol.[2]
Materials:
-
Morpholine
-
2-Chloroethanol
-
Toluene
-
Thionyl chloride
-
Ethanol
-
Ice bath
-
Standard reflux and distillation apparatus
Procedure:
-
To 40 mL of toluene, add 5.0 mL (57.5 mmol) of morpholine and 4.6 mL (69.0 mmol) of 2-chloroethanol.
-
Heat the mixture at reflux for 2 hours.
-
Cool the reaction solution to room temperature.
-
In an ice bath, slowly add 8.4 mL (114 mmol) of thionyl chloride dropwise to the solution.
-
Continue stirring in the ice bath for 20 minutes after the addition is complete.
-
Remove the ice bath and stir the mixture at room temperature for 6 hours.
-
Remove toluene and any unreacted thionyl chloride by distillation under reduced pressure.
-
Recrystallize the resulting solid residue from ethanol to yield this compound.
Visualized Workflows and Pathways
The following diagrams illustrate the synthesis workflow and a proposed mechanism of action for this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 3647-69-6 [chemicalbook.com]
- 3. Morpholine, 4-(2-chloroethyl)-, hydrochloride (1:1) | C6H13Cl2NO | CID 77210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 99% | Fisher Scientific [fishersci.ca]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. chemscene.com [chemscene.com]
- 7. 4-(2-氯乙基)吗啉 盐酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. discofinechem.com [discofinechem.com]
- 10. This compound-3647-69-6 [ganeshremedies.com]
- 11. atompharma.co.in [atompharma.co.in]
Synthesis of 4-(2-Chloroethyl)morpholine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 4-(2-Chloroethyl)morpholine hydrochloride, a crucial intermediate in the manufacturing of various pharmaceuticals such as floredil, morinamide, nimorazole, and pholcodine.[1][2] The primary and most industrially relevant synthetic route involves the reaction of 2-Morpholinoethanol with thionyl chloride. This document details the experimental protocols, quantitative data, and reaction mechanisms for this process.
Chemical Properties and Identification
| Property | Value | Reference |
| CAS Number | 3647-69-6 | [3] |
| Molecular Formula | C₆H₁₂ClNO · HCl | [3] |
| Molecular Weight | 186.08 g/mol | [3][4] |
| Appearance | White to off-white or beige hygroscopic crystalline powder or lumps. | [2][4] |
| Melting Point | 180-186 °C (decomposes) | [2][3] |
| Solubility | Soluble in water. | [2] |
| Purity (Assay) | Typically ≥98.5% | [2][5] |
Synthetic Pathway
The synthesis of this compound is most commonly achieved through the chlorination of 2-Morpholinoethanol using thionyl chloride (SOCl₂). This reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of the starting material is replaced by a chlorine atom. The use of thionyl chloride is advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture. The HCl generated in situ protonates the morpholine nitrogen, directly yielding the hydrochloride salt.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocols
Two detailed experimental procedures are presented below, derived from established literature.
Protocol 1: Synthesis in Benzene
This protocol describes a high-yield synthesis using benzene as the solvent.
Methodology:
-
Dissolve 623 g of 2-Morpholinoethanol in 2 L of benzene in a suitable reactor.
-
While stirring and maintaining the temperature below 35°C with ice-cooling, add a solution of 735 g of thionyl chloride in 500 ml of benzene dropwise.
-
After the addition is complete, reflux the reaction mixture with continuous stirring for 4 hours.
-
Cool the mixture, which will result in the precipitation of the product.
-
Collect the crystalline precipitate by filtration to obtain this compound.[6]
Quantitative Data:
| Parameter | Value |
| Yield | 98.7% |
| Melting Point | 180-182 °C |
Reference: US Patent 4,443,603[6]
Protocol 2: Synthesis in Dichloromethane (for the free base)
This protocol details the synthesis of the free base, 4-(2-Chloroethyl)morpholine, which can then be converted to the hydrochloride salt. This procedure is suitable for smaller-scale laboratory preparations.
Methodology:
-
To a stirred solution of 2-morpholinoethan-1-ol (2.5 g, 13.88 mmol) in dichloromethane (25 mL) at 0°C, slowly add thionyl chloride (5.06 mL, 69.44 mmol). A catalytic amount of N,N-dimethylformamide (DMF) is also added.
-
Heat the reaction mixture to 40°C and maintain it overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, remove the solvent by vacuum evaporation.
-
Dilute the crude product with dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize excess acid and remove impurities.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude residue by column chromatography using a 3% methanol in dichloromethane solution as the eluent to afford 4-(2-chloroethyl)morpholine as a colorless liquid.[7]
Quantitative Data:
| Parameter | Value |
| Yield | 74.0% (for the free base) |
| ¹H NMR (DMSO-d₆, 300MHz) | δ 3.69 (t, J = 6.9 Hz, 2H), 3.57 (m, J = 4.5 Hz, 4H), 2.64 (t, J = 6.9 Hz, 2H), 2.43 (t, J = 4.5 Hz, 4H) |
| Mass Spec (MS) | [M+H]⁺ 149.95 |
Reference: HETERO LABS LIMITED, Patent WO2017/149518[7]
To obtain the hydrochloride salt from the free base, one would typically dissolve the purified 4-(2-chloroethyl)morpholine in a suitable solvent (e.g., diethyl ether or isopropanol) and bubble dry HCl gas through the solution, or add a solution of HCl in a solvent like ether, until precipitation is complete. The resulting solid would then be filtered and dried.
Experimental Workflow
The general workflow for the synthesis, isolation, and purification of this compound is depicted in the following diagram.
Caption: General experimental workflow for the synthesis of 4-(2-Chloroethyl)morpholine HCl.
Conversion to Free Base
For certain applications, the free base, 4-(2-Chloroethyl)morpholine, is required. The hydrochloride salt can be easily converted to the free base by neutralization.
Protocol:
-
Dissolve this compound (e.g., 20.0 g) in water (100 ml).
-
Neutralize the solution with an aqueous sodium hydroxide solution to a pH of 11.
-
Extract the aqueous solution with dichloromethane.
-
Wash the organic extract with water.
-
Dry the organic layer over a drying agent like MgSO₄.
-
Concentrate the solution under reduced pressure and distill under vacuum to obtain the pure 4-(2-Chloroethyl)morpholine as a colorless oil.[8]
This process typically yields the free base in high purity (e.g., 86% yield).[8]
References
- 1. This compound-3647-69-6 [ganeshremedies.com]
- 2. 4-2-chloroethyl-morpholine-hcl - Sarex Fine [sarex.com]
- 3. 4-(2-Chloroethyl)morpholine 99 3647-69-6 [sigmaaldrich.com]
- 4. Morpholine, 4-(2-chloroethyl)-, hydrochloride (1:1) | C6H13Cl2NO | CID 77210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 99% 500 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. prepchem.com [prepchem.com]
- 7. 4-(2-Chloroethyl)morpholine synthesis - chemicalbook [chemicalbook.com]
- 8. academicjournals.org [academicjournals.org]
Unraveling the Cytotoxic Secrets: A Technical Guide to the Mechanism of Action of 4-(2-Chloroethyl)morpholine Hydrochloride in Cancer Cells
For Immediate Release
This technical guide provides an in-depth exploration of the putative mechanism of action of 4-(2-Chloroethyl)morpholine hydrochloride in cancer cells. While direct comprehensive studies on this specific compound are limited, its structural similarity to nitrogen mustards and the known activities of other morpholine-containing anticancer agents allow for the formulation of a well-supported hypothesized mechanism. This document is intended for researchers, scientists, and drug development professionals, offering a framework for investigating its anticancer properties.
Core Hypothesis: DNA Alkylation Leading to Apoptosis and Cell Cycle Arrest
This compound is presumed to function as a DNA alkylating agent. The presence of the 2-chloroethyl group is critical to this activity. It is hypothesized that the compound undergoes intramolecular cyclization to form a reactive aziridinium ion, which then alkylates nucleophilic sites on DNA, primarily the N7 position of guanine. This can lead to the formation of monoadducts and subsequent inter-strand or intra-strand cross-links.[1][2][3] This DNA damage is expected to trigger a cascade of cellular events, culminating in cell cycle arrest and apoptosis.[1][4][5]
Proposed Signaling Pathways
The DNA damage induced by this compound is anticipated to activate DNA damage response (DDR) pathways, leading to the activation of key sensor proteins such as ATM and ATR. This, in turn, is expected to trigger downstream signaling cascades involving checkpoint kinases Chk1 and Chk2, leading to cell cycle arrest, and the p53 tumor suppressor protein, a critical regulator of apoptosis.
Caption: Proposed DNA Damage Response Pathway.
Quantitative Data from Analogous Compounds
While specific quantitative data for this compound is not available in the public domain, studies on other morpholine-substituted compounds provide insights into the potential potency. For instance, certain morpholine-substituted quinazoline derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[6][7]
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Morpholine Quinazoline Derivatives | A549 (Lung) | 8.55 - 10.38 | [6][7] |
| MCF-7 (Breast) | 3.15 - 6.44 | [6][7] | |
| SHSY-5Y (Neuroblastoma) | 3.36 - 9.54 | [6][7] | |
| 2-morpholino-4-anilinoquinoline Derivatives | HepG2 (Liver) | 8.50 - 12.76 | [8] |
Detailed Experimental Protocols
To validate the hypothesized mechanism of action, a series of key experiments should be performed. The following are detailed protocols for these essential assays.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.
Methodology:
-
Seed cancer cells (e.g., HCT116, A549, MCF-7) into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[9]
Caption: MTT Assay Experimental Workflow.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following treatment.
Methodology:
-
Seed cancer cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[6]
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the effect of the compound on cell cycle progression.
Methodology:
-
Treat cancer cells with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6]
DNA Damage Assay (Comet Assay)
This assay directly visualizes and quantifies DNA damage in individual cells.
Methodology:
-
Treat cancer cells with this compound for a short duration (e.g., 2-4 hours).
-
Embed the treated cells in low-melting-point agarose on a microscope slide.
-
Lyse the cells to remove membranes and proteins, leaving behind the nucleoids.
-
Subject the slides to electrophoresis under alkaline conditions to unwind and separate damaged DNA.
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
-
Quantify the extent of DNA damage by measuring the length and intensity of the "comet tail."
Western Blot Analysis
This technique is used to investigate the expression levels of key proteins involved in the apoptotic and cell cycle pathways.
Methodology:
-
Treat cancer cells with this compound at its IC50 concentration for 24 hours.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against proteins of interest (e.g., p53, Bax, Bcl-2, cleaved caspase-3, p21, Cyclin B1, CDK1).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system and quantify the band intensities.
Conclusion
This compound holds promise as an anticancer agent, likely exerting its cytotoxic effects through DNA alkylation, which subsequently induces cell cycle arrest and apoptosis. The experimental framework provided in this guide offers a robust approach to rigorously test this hypothesis and elucidate the specific molecular pathways involved. Further investigation into the efficacy and selectivity of this compound is warranted to determine its potential for future drug development.
References
- 1. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 2. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 3. Alkylating agents in chemotherapy | Research Starters | EBSCO Research [ebsco.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound CAS#: 3647-69-6 [m.chemicalbook.com]
- 6. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer effects against colorectal cancer models of chloro(triethylphosphine)gold(I) encapsulated in PLGA–PEG nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Antifungal Activity of Morpholine Derivatives: A Technical Overview
Disclaimer: This technical guide focuses on the antifungal properties of the morpholine class of compounds. Despite a comprehensive search of scientific literature, no specific data regarding the antifungal activity, including minimum inhibitory concentrations (MICs) or detailed experimental protocols, for 4-(2-Chloroethyl)morpholine hydrochloride is publicly available. This compound is primarily documented as an intermediate in the synthesis of various pharmaceuticals. The following information is therefore based on well-studied morpholine derivatives, such as amorolfine and fenpropimorph, to provide a relevant framework for understanding the potential antifungal action of this chemical class.
Introduction to Morpholine Antifungals
Morpholine derivatives are a class of synthetic compounds that have been developed for their fungicidal properties. While some are utilized in agriculture, such as fenpropimorph, others like amorolfine have found clinical use in topical applications for treating superficial fungal infections.[1][2][3] The core morpholine ring is a versatile scaffold that has been extensively modified to enhance antifungal potency and spectrum.[4]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary antifungal mechanism of morpholine derivatives is the disruption of the fungal cell membrane's integrity by inhibiting ergosterol biosynthesis.[2][5][6] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity and function.[5][6]
Morpholines specifically target two key enzymes in the ergosterol biosynthesis pathway:
-
Δ14-sterol reductase (ERG24): This is considered the primary target. Its inhibition leads to the depletion of ergosterol.[2][5][7]
-
Δ8-Δ7-sterol isomerase (ERG2): Inhibition of this enzyme further disrupts the pathway.[2][5][8]
This dual inhibition results in the accumulation of toxic sterol intermediates, such as ignosterol, within the fungal cell membrane, and a deficiency of ergosterol.[2][7] This alteration of the sterol profile disrupts membrane-bound enzymes, increases membrane permeability, and ultimately leads to fungal cell death.[5] This multi-target mechanism is thought to reduce the likelihood of the development of fungal resistance.[2]
Antifungal Spectrum and Efficacy
Morpholine derivatives exhibit a broad spectrum of activity against various fungal pathogens. Their efficacy, however, can vary significantly between different derivatives and fungal species.
Quantitative Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for some representative morpholine derivatives against various fungal strains, as reported in the literature. It is important to note that these values can be influenced by the specific experimental conditions.[9]
Table 1: Antifungal Activity of Sila-Morpholine Analogues (µg/mL) [2]
| Compound | Candida albicans ATCC 24433 (MIC) | Candida glabrata NCYC 388 (MIC) | Cryptococcus neoformans ATCC 34664 (MIC) | Aspergillus niger ATCC 10578 (MIC) |
| Sila-analogue 24 | 1 | 2 | 1 | 4 |
| Amorolfine | 2 | 4 | 2 | 8 |
| Fenpropimorph | 16 | 32 | 16 | >64 |
| Fenpropidin | 8 | 16 | 8 | 64 |
| Fluconazole | 1 | 8 | 4 | >64 |
Table 2: Antifungal Activity of Novel Morpholino Thiazines (MIC in µg/mL) [10]
| Compound | Aspergillus flavus | Mucor | Rhizopus | Microsporum gypseum |
| Compound 20 | 12.5 | 50 | 12.5 | 25 |
| Compound 23 | 6.25 | 100 | 50 | 50 |
| Compound 25 | 12.5 | 12.5 | 12.5 | 12.5 |
| Fluconazole (Std.) | 12.5 | 25 | 25 | 12.5 |
Experimental Protocols
Standardized methods are crucial for determining the in vitro antifungal activity of compounds. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for antifungal susceptibility testing.[2]
Broth Microdilution Assay for Yeasts (CLSI M27-A3)
This method is commonly used to determine the MIC of antifungal agents against yeast isolates.
-
Inoculum Preparation: Yeast colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Drug Dilution: The test compound is serially diluted in a 96-well microtiter plate containing RPMI-1640 medium.
-
Inoculation and Incubation: Each well is inoculated with the prepared yeast suspension. The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.
Broth Microdilution Assay for Filamentous Fungi (CLSI M38-A2)
A similar principle is applied for filamentous fungi, with modifications to the inoculum preparation.
-
Inoculum Preparation: Spores are harvested from a mature culture and the concentration is adjusted to 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI-1640 medium.
-
Assay Procedure: The subsequent steps of drug dilution, inoculation, and incubation are similar to the yeast protocol.
-
MIC Determination: The MIC is determined as the lowest drug concentration that completely inhibits growth.
Synthesis of Morpholine Derivatives
The synthesis of antifungal morpholine derivatives typically involves multi-step chemical reactions. For instance, the synthesis of silicon-incorporated morpholine analogues involved the following general steps[2]:
-
Preparation of a carboxylic acid intermediate.
-
Coupling of the carboxylic acid with a substituted piperidine or morpholine.
-
Reduction of the resulting amide to form the final amine product.
For a detailed synthetic scheme, please refer to the publication by Jachak et al. (2015).[2]
Conclusion and Future Perspectives
Morpholine derivatives represent an important class of antifungal agents with a well-established mechanism of action targeting ergosterol biosynthesis.[2][5] While compounds like amorolfine are used clinically for topical infections, their systemic use has been limited due to rapid metabolism.[2] Future research in this area may focus on the development of novel morpholine analogues with improved pharmacokinetic profiles, broader antifungal spectra, and enhanced potency against resistant fungal strains. The lack of specific data on this compound suggests that its primary role remains as a building block for more complex molecules rather than as a direct antifungal agent itself. Further studies would be required to ascertain any intrinsic antifungal properties of this specific compound.
References
- 1. Amorolfine. A review of its pharmacological properties and therapeutic potential in the treatment of onychomycosis and other superficial fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fenpropimorph - Wikipedia [en.wikipedia.org]
- 4. ijprems.com [ijprems.com]
- 5. What is the mechanism of Amorolfine Hydrochloride? [synapse.patsnap.com]
- 6. Mechanism of Action of Antifungal Drugs • Microbe Online [microbeonline.com]
- 7. Amorolfine - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Antifungal activity in vitro of Ro 14-4767/002, a phenylpropyl-morpholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
4-(2-Chloroethyl)morpholine Hydrochloride: A Technical Guide to its Solubility in Aqueous and Organic Media
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of 4-(2-Chloroethyl)morpholine hydrochloride. This compound is a key intermediate in the synthesis of various pharmaceuticals, including floredil, morinamide, nimorazole, and pholcodine, and also serves as a raw material in the broader chemical industry.[1][2][3][4] A thorough understanding of its solubility is crucial for its effective use in research and development, particularly in reaction kinetics, formulation development, and purification processes.
Physicochemical Properties
This compound is a white to beige crystalline powder.[2][5] It is known to be hygroscopic and should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[5]
| Property | Value | Source |
| Molecular Formula | C₆H₁₃Cl₂NO | [6] |
| Molecular Weight | 186.08 g/mol | |
| Melting Point | 180-185 °C (decomposes) | [2] |
| Appearance | White to beige crystalline powder | [2][5] |
| pH | 4.5-5 (10 g/L in H₂O at 20°C) | [1][2] |
Solubility Profile
This compound exhibits good solubility in polar protic solvents and limited solubility in non-polar organic solvents.
Quantitative Solubility Data
| Solvent | Solubility | Observations | Source |
| Water | Soluble | A 5% aqueous solution is clear and colorless. A 10 g/L solution has a pH of 4.5-5 at 20°C. | [1][2][3] |
| Ethanol | Soluble | - | [5] |
| Methanol | Slightly Soluble | - | [1][2] |
| Chloroform | Slightly Soluble (when heated) | - | [1][2] |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a standardized experimental protocol such as the shake-flask method is recommended. This method is widely regarded as the gold standard for determining the thermodynamic equilibrium solubility of a compound.
Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., water, ethanol)
-
Volumetric flasks
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrumentation
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed flask. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.
-
Equilibration: Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to allow it to reach equilibrium. The time required for equilibration should be determined empirically by taking samples at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: After equilibration, allow the suspension to settle. To separate the solid phase from the liquid phase, centrifuge an aliquot of the suspension.
-
Sample Collection and Filtration: Carefully withdraw a sample from the supernatant and immediately filter it using a syringe filter to remove any remaining solid particles.
-
Quantification: Accurately dilute the filtered solution with the solvent and analyze the concentration of this compound using a validated analytical method, such as HPLC.
-
Data Analysis: Calculate the solubility of the compound in the chosen solvent at the specified temperature, typically expressed in mg/mL or g/100mL.
Synthesis of this compound
The synthesis of this compound typically involves a two-step process starting from morpholine and 2-chloroethanol.
Caption: Synthesis workflow for this compound.
Role as a Pharmaceutical Intermediate
This compound serves as a crucial building block in the synthesis of more complex active pharmaceutical ingredients (APIs). The chloroethyl group provides a reactive site for nucleophilic substitution, allowing for the attachment of the morpholine moiety to various molecular scaffolds.
Caption: Role as an intermediate in the synthesis of various APIs.
References
- 1. This compound | 3647-69-6 [chemicalbook.com]
- 2. This compound CAS#: 3647-69-6 [m.chemicalbook.com]
- 3. 4-2-chloroethyl-morpholine-hcl - Sarex Fine [sarex.com]
- 4. This compound-3647-69-6 [ganeshremedies.com]
- 5. Page loading... [guidechem.com]
- 6. Morpholine, 4-(2-chloroethyl)-, hydrochloride (1:1) | C6H13Cl2NO | CID 77210 - PubChem [pubchem.ncbi.nlm.nih.gov]
4-(2-Chloroethyl)morpholine hydrochloride molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties and analytical characterization of 4-(2-Chloroethyl)morpholine hydrochloride. This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. This document outlines its molecular formula, weight, and provides detailed experimental protocols for its characterization using modern analytical techniques.
Core Compound Data
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Reference(s) |
| Molecular Formula | C6H12ClNO · HCl | [1][2] |
| C6H13Cl2NO | [3][4] | |
| Molecular Weight | 186.08 g/mol | [1][3][5] |
| CAS Number | 3647-69-6 | [1] |
| Melting Point | 180-185 °C (decomposes) | [1] |
| Appearance | White to off-white or beige crystalline powder | [6] |
Structural and Analytical Characterization
Accurate structural elucidation and purity assessment are critical for the use of this compound in research and drug development. The following sections detail standard experimental protocols for its characterization.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for confirming the chemical structure of this compound by identifying the chemical environment of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Deuterated Chloroform (CDCl₃), in a standard 5 mm NMR tube. The choice of solvent may depend on the specific instrument and experimental goals.
-
Ensure the sample is fully dissolved to obtain a homogeneous solution.
-
-
¹H NMR Spectroscopy Protocol:
-
The ¹H NMR spectrum is typically acquired on a 400 MHz or higher field NMR spectrometer.[1]
-
The instrument is tuned and shimmed to the D₂O or CDCl₃ lock signal to ensure magnetic field homogeneity.
-
A standard single-pulse experiment is performed to acquire the ¹H NMR spectrum.
-
The spectral data is processed by applying a Fourier transform, phase correction, and baseline correction.
-
The chemical shifts of the resulting peaks are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
Integration of the peaks is performed to determine the relative ratios of the different types of protons in the molecule.
-
-
¹³C NMR Spectroscopy Protocol:
-
The ¹³C NMR spectrum is acquired on the same NMR spectrometer.
-
A standard proton-decoupled ¹³C NMR experiment is performed to obtain a spectrum with single lines for each unique carbon atom.
-
The data is processed similarly to the ¹H NMR spectrum.
-
Chemical shifts are referenced to the deuterated solvent signal.
-
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is utilized to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry spectroscopic grade Potassium Bromide (KBr) powder to remove any moisture.
-
In an agate mortar, grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of the dried KBr.
-
The mixture should be ground to a very fine, homogeneous powder to minimize light scattering.
-
Transfer the powder to a pellet-pressing die.
-
Apply pressure (typically several tons) using a hydraulic press to form a thin, transparent KBr pellet.
-
-
FT-IR Analysis Protocol:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet containing the sample in the spectrometer's sample holder.
-
Acquire the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.
-
3. Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of the compound and to obtain information about its fragmentation pattern, which can further aid in structural confirmation.
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable volatile solvent, such as methanol or acetonitrile.
-
-
Mass Spectrometry Analysis Protocol:
-
The analysis is typically performed using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).
-
The sample solution is introduced into the ESI source, where it is nebulized and ionized to form gaseous ions.
-
The ions are then transferred into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating a mass spectrum.
-
The spectrum should show a prominent peak corresponding to the molecular ion of the free base [C₆H₁₂ClNO + H]⁺ or other relevant adducts, confirming the molecular weight.
-
Workflow for Chemical Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of a chemical substance like this compound.
References
- 1. What Is The Kbr Method? A Guide To Ftir Sample Prep For Solid Materials - Kintek Solution [kindle-tech.com]
- 2. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry | OpenStax [openstax.org]
- 3. selectscience.net [selectscience.net]
- 4. medium.com [medium.com]
- 5. m.youtube.com [m.youtube.com]
- 6. shimadzu.com [shimadzu.com]
An In-depth Technical Guide to the Spectroscopic and Biological Profile of 4-(2-Chloroethyl)morpholine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties and biological significance of 4-(2-chloroethyl)morpholine hydrochloride, a key intermediate in the synthesis of various pharmaceutical agents. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering structured data tables for easy reference. Furthermore, it outlines detailed experimental protocols for obtaining this spectroscopic data. The guide also delves into the biological relevance of this compound by examining the mechanisms of action and associated signaling pathways of pharmaceuticals derived from it, including nimorazole, pholcodine, and morinamide. Visual diagrams of these pathways and experimental workflows are provided to facilitate understanding.
Spectroscopic Data
The structural integrity and purity of this compound can be ascertained through a combination of spectroscopic techniques. The following sections summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.9 - 4.1 | m | 4H | O-(CH ₂)₂-N |
| ~3.6 - 3.8 | t | 2H | N-CH ₂-CH₂-Cl |
| ~3.2 - 3.4 | m | 4H | O-(CH₂)₂-N-CH ₂ |
| ~2.9 | t | 2H | N-CH₂-CH ₂-Cl |
Note: Spectra are typically recorded in D₂O. Chemical shifts can vary slightly based on solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~66 | O-C H₂ |
| ~57 | N-C H₂-CH₂-Cl |
| ~53 | N-C H₂ (ring) |
| ~41 | N-CH₂-C H₂-Cl |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Table 3: FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950 - 2800 | Strong | C-H stretch (aliphatic) |
| 1460 | Medium | C-H bend |
| 1300 | Strong | C-O-C stretch |
| 1120 | Medium | C-N stretch |
| 620 | Weak | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and elemental composition.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 149 | - | [M-Cl-HCl]⁺ (Molecular ion of the free base) |
| 100 | 100 | [M-CH₂Cl]⁺ |
| 86 | - | [Morpholine]⁺ |
| 56 | - | [C₃H₆N]⁺ |
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific data. The following are representative protocols for the spectroscopic analysis of this compound.
Synthesis of this compound
A common synthetic route involves the reaction of morpholine with 2-chloroethanol, followed by treatment with thionyl chloride.[1]
Protocol:
-
To a solution of morpholine (1.0 eq) in toluene, add 2-chloroethanol (1.2 eq).
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Under an ice bath, slowly add thionyl chloride (2.0 eq) dropwise.
-
Continue stirring in the ice bath for 20 minutes, then allow the mixture to stir at room temperature for 6 hours.
-
Remove toluene and unreacted thionyl chloride by distillation under reduced pressure.
-
Recrystallize the resulting residue from ethanol to yield this compound.
NMR Spectroscopy
¹H and ¹³C NMR:
-
Instrument: Bruker Avance 400 MHz spectrometer or equivalent.
-
Sample Preparation: Dissolve 10-20 mg of the sample in 0.6 mL of deuterium oxide (D₂O).
-
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans (ns): 16
-
Relaxation Delay (d1): 1.0 s
-
Acquisition Time (aq): ~3 s
-
-
¹³C NMR Parameters:
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans (ns): 1024
-
Relaxation Delay (d1): 2.0 s
-
-
Processing: Apply a Fourier transform to the Free Induction Decay (FID) and phase the resulting spectrum. Calibrate the chemical shifts relative to the residual solvent peak.
FT-IR Spectroscopy
-
Instrument: Bruker Tensor 27 FT-IR spectrometer or equivalent, equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the crystalline solid directly onto the ATR crystal.
-
Parameters:
-
Technique: ATR-Neat
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
-
Procedure: Record a background spectrum of the clean, empty ATR crystal. Place the sample on the crystal and apply pressure to ensure good contact. Acquire the sample spectrum. The instrument software will automatically perform the background subtraction.
Mass Spectrometry
-
Instrument: Agilent GC-MS system (e.g., 7890B GC coupled to a 5977A MSD) or equivalent.
-
Sample Preparation: Dissolve a small amount of the sample in methanol.
-
GC Parameters:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280°C.
-
Oven Program: Start at 100°C for 1 min, ramp at 20°C/min to 200°C and hold for 2 min, then ramp at 10°C/min to 300°C and hold for 5 min.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-550.
-
Ion Source Temperature: 230°C.
-
Biological Relevance and Signaling Pathways
This compound serves as a crucial building block for several pharmaceuticals. Understanding the mechanism of action of these drugs provides insight into the biological importance of the morpholine scaffold.
Nimorazole: A Hypoxic Cell Radiosensitizer
Nimorazole is a radiosensitizing agent used in the treatment of head and neck cancers. Its mechanism is particularly effective in hypoxic (low oxygen) tumor environments, which are typically resistant to radiation therapy.[2][3]
Under hypoxic conditions, nimorazole is reduced to a reactive radical anion. This species can mimic the effects of oxygen, "fixing" radiation-induced DNA damage, making it irreparable and leading to cell death.[2] Furthermore, nimorazole is thought to interfere with the hypoxia-inducible factor (HIF-1) signaling pathway, which is critical for tumor cell adaptation to low oxygen.[2][4]
Pholcodine: An Antitussive Agent
Pholcodine is an opioid-based cough suppressant. Its primary mechanism involves acting as an agonist at the μ-opioid receptors in the central nervous system, specifically within the cough center of the medulla oblongata. This action suppresses the cough reflex.
Morinamide: An Antitubercular Drug
Morinamide is used in the treatment of tuberculosis and is considered a prodrug of pyrazinamide. In the body, morinamide is metabolized to pyrazinamide. Pyrazinamide is then converted to its active form, pyrazinoic acid, by the enzyme pyrazinamidase in Mycobacterium tuberculosis. Pyrazinoic acid disrupts membrane transport and energetics, and it is also thought to inhibit the synthesis of coenzyme A, which is essential for the survival of the bacteria, particularly in the acidic environments of granulomas. Morinamide is also reported to have some intrinsic antitubercular activity.
Floredil
Information in the public domain regarding the specific signaling pathway and detailed mechanism of action for Floredil, a vasodilator, is limited. It is known to be a derivative of 4-(2-chloroethyl)morpholine.
Conclusion
This compound is a compound of significant interest in medicinal chemistry and drug development. Its spectroscopic profile, as detailed in this guide, provides the necessary data for its identification and quality control. The detailed experimental protocols offer a foundation for reproducible research. Furthermore, the diverse mechanisms of action of its pharmaceutical derivatives, from radiosensitization in oncology to antitussive and antitubercular activities, highlight the versatility of the morpholine scaffold in designing new therapeutic agents. This guide serves as a valuable resource for professionals engaged in the research and development of pharmaceuticals based on this important chemical intermediate.
References
Methodological & Application
Application Notes: 4-(2-Chloroethyl)morpholine Hydrochloride in Pharmaceutical Synthesis
Introduction
4-(2-Chloroethyl)morpholine hydrochloride, often abbreviated as MOC, is a versatile heterocyclic compound widely utilized as a key starting material and intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs).[1][2][3][4] Its structure, featuring a reactive chloroethyl group and a stable morpholine ring, makes it an ideal building block for introducing the morpholino moiety into larger molecules. This functional group is prevalent in numerous drugs due to its favorable physicochemical properties, which can enhance aqueous solubility, metabolic stability, and receptor binding affinity. These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals on the synthesis and application of MOC in the pharmaceutical industry.
Physicochemical Properties and Specifications
MOC is a white to off-white crystalline powder that is hygroscopic and soluble in water.[3][5][6] Its stability and purity are critical for successful and reproducible synthetic outcomes.
| Property | Value | References |
| CAS Number | 3647-69-6 | [2][5] |
| Molecular Formula | C₆H₁₃Cl₂NO | [1][7] |
| Molecular Weight | 186.08 g/mol | [1][3][7] |
| Appearance | White to beige/off-white crystalline powder | [1][2][5] |
| Melting Point | 180-186 °C (decomposes) | [1][2][6] |
| Purity (Assay) | ≥ 98.5% | [2][3] |
| Solubility | Soluble in water and ethanol | [3][5] |
| Storage | Store below +30°C in a cool, dry place away from moisture | [1][5][6] |
Synthesis of this compound
The synthesis of MOC is typically achieved through the chlorination of N-(2-hydroxyethyl)morpholine. The following workflow and protocols describe common laboratory-scale and industrial methods.
Caption: General workflow for the synthesis of MOC.
Experimental Protocol 1: Synthesis from N-(2-hydroxyethyl)morpholine
This protocol details a high-yield synthesis using N-(2-hydroxyethyl)morpholine and thionyl chloride.[8]
Materials:
-
N-(2-hydroxyethyl)morpholine (morpholine ethanol)
-
Thionyl chloride (SOCl₂)
-
Benzene
-
Reaction flask, condenser, dropping funnel, ice bath
Procedure:
-
Dissolve 623 g of N-(2-hydroxyethyl)morpholine in 2 L of benzene in a suitable reaction flask.
-
Cool the solution using an ice bath to maintain a temperature below 35°C.
-
While stirring, slowly add 735 g of thionyl chloride dissolved in 500 ml of benzene dropwise to the solution.
-
After the addition is complete, remove the ice bath and reflux the mixture with stirring for 4 hours.
-
After reflux, cool the reaction mixture to room temperature to allow for precipitation.
-
Collect the crystalline precipitate by filtration.
-
The collected solid is this compound.
| Reactant | Moles | Quantity | Product | Yield | Melting Point |
| N-(2-hydroxyethyl)morpholine | ~4.75 mol | 623 g | 4-(2-Chloroethyl)morpholine HCl | 98.7% | 180-182 °C |
| Thionyl chloride | ~6.18 mol | 735 g |
Application in Pharmaceutical Synthesis: Pinaverium Bromide
MOC is a crucial intermediate in the synthesis of Pinaverium bromide, a spasmolytic agent that acts as a calcium channel blocker on the smooth muscle of the intestinal tract, used to treat Irritable Bowel Syndrome (IBS).[9][10]
Caption: Mechanism of action for Pinaverium.
The synthesis involves the condensation of MOC's free base form with dihydronopol, followed by reaction with 1-bromo-2-bromomethyl-4,5-dimethoxybenzene.[9][10]
Caption: Synthesis workflow for Pinaverium Bromide using MOC.
Experimental Protocol 2: Synthesis of Pinaverium Bromide Intermediate
This protocol describes the initial condensation step to form the key intermediate.[9][10]
Materials:
-
Dihydronopol
-
This compound (MOC)
-
Aqueous Sodium Hydroxide (NaOH)
-
Water
Procedure:
-
Prepare a mixture of dihydronopol, this compound, and aqueous sodium hydroxide. The NaOH deprotonates the MOC in situ to form the reactive free base, 4-(2-chloroethyl)morpholine.
-
Stir the mixture vigorously at room temperature until the reaction is complete (monitoring by TLC is recommended).
-
Upon completion, wash the product with water until the pH of the aqueous layer is between 5 and 6.
-
Concentrate the organic phase under reduced pressure to isolate the crude intermediate product.
-
This intermediate can be carried forward to the next step in the synthesis of Pinaverium bromide.
| Application | Reactants | Key Conditions | Product |
| Pinaverium Bromide Synthesis | Dihydronopol, MOC | Aqueous NaOH, Room Temp. | N-substituted morpholine intermediate |
Other Documented Pharmaceutical Applications
MOC serves as a building block for a range of other pharmaceuticals, highlighting its versatility.[2][6][7][11] These include:
-
Floredil: A vasodilator.
-
Morinamide: An antitubercular agent.
-
Nimorazole: An antiprotozoal drug.
-
Pholcodine: An opioid cough suppressant.
Additionally, MOC is used in the research and preparation of potential DNA cross-linking antitumor agents.[1][6]
Relevance to Other Signaling Pathways
While not always a direct precursor, the morpholine moiety introduced by MOC is found in drugs targeting critical signaling pathways.
Norepinephrine Reuptake Inhibition
Many central nervous system agents, such as the antidepressant Reboxetine, are morpholine derivatives that function as norepinephrine reuptake inhibitors (NRIs).[12] They block the norepinephrine transporter (NET), increasing the concentration of norepinephrine in the synaptic cleft.
Caption: Mechanism of Norepinephrine Reuptake Inhibitors (NRIs).
EGFR Tyrosine Kinase Inhibition
The anti-cancer drug Gefitinib, which contains a morpholine-derived side chain (note: typically from 4-(3-chloropropyl)morpholine), inhibits the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[13][14] This pathway is often overactive in non-small-cell lung cancer. Inhibition blocks downstream signals that promote cell proliferation and survival.[13][14]
Caption: Simplified EGFR signaling pathway and site of inhibition.
References
- 1. This compound | 3647-69-6 [chemicalbook.com]
- 2. 4-2-chloroethyl-morpholine-hcl - Sarex Fine [sarex.com]
- 3. 4-(2-Chloroethyl)morpholine HCl at Best Price - High Purity Chemical Compound [abchemicalindustries.com]
- 4. darshanpharmachem.com [darshanpharmachem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. This compound-3647-69-6 [ganeshremedies.com]
- 8. prepchem.com [prepchem.com]
- 9. Pinaverium bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. finornic.com [finornic.com]
- 12. Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of Nimorazole using 4-(2-Chloroethyl)morpholine Hydrochloride as an Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of nimorazole, a hypoxic cell-radiation sensitizer, utilizing 4-(2-chloroethyl)morpholine hydrochloride as a key intermediate.
Introduction
Nimorazole, chemically known as 4-[2-(5-nitroimidazol-1-yl)ethyl]morpholine, is a 5-nitroimidazole compound with established anti-infective properties and significant potential as a radiosensitizer in cancer therapy.[1][2][3] Its ability to sensitize hypoxic tumor cells to the effects of radiation has made it a subject of interest in oncology, particularly for head and neck cancers. The synthesis of nimorazole can be efficiently achieved through the alkylation of a 5-nitroimidazole precursor with 4-(2-chloroethyl)morpholine. This document outlines a detailed one-pot synthesis protocol, including reaction conditions, purification methods, and analytical characterization of the final product.
Synthesis of Nimorazole
The synthesis involves the condensation of 4(5)-nitroimidazole with 4-(2-chloroethyl)morpholine (derived from its hydrochloride salt) in the presence of a base. This reaction leads to the formation of a mixture of two isomers: the desired N-2-morpholinoethyl-5-nitroimidazole (Nimorazole) and the undesired N-2-morpholinoethyl-4-nitroimidazole. A subsequent purification step involving salt formation allows for the isolation of pure nimorazole.
Reaction Scheme:
Caption: One-pot synthesis and purification of Nimorazole.
Experimental Protocol
This protocol is adapted from a patented one-pot synthesis method.
Materials:
-
4(5)-Nitroimidazole
-
This compound
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Maleic Acid
-
Methanol
-
Aqueous Ammonia
Procedure:
-
Reaction Setup: In a reaction vessel, combine toluene (30 parts), potassium carbonate (27.5 moles), 4(5)-nitroimidazole (8.85 moles), and 4-(2-chloroethyl)morpholine (17.7 moles). Note: 4-(2-chloroethyl)morpholine is typically generated in situ from its hydrochloride salt by the addition of a base.
-
Condensation: Heat the reaction mixture and maintain it at a suitable temperature until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or HPLC).
-
Salt Formation: In a separate vessel, dissolve maleic acid (41.3 moles) in a 50% aqueous methanol solution (10 parts). Add this acidic solution to the reaction mixture.
-
Crystallization and Filtration: A solid precipitate, which is a mixture of the maleate salts of the nimorazole and its 4-nitro isomer, will form. Filter the solid and purify it by recrystallization from a 50% aqueous methanol solution (10 parts).
-
Basification and Isolation: Treat the mother liquor from the filtration step with aqueous ammonia. This will precipitate the pure N-2-morpholinoethyl-5-nitroimidazole (Nimorazole).
-
Drying: Collect the solid product by filtration and dry it thoroughly.
Quantitative Data
The following table summarizes the typical yield and purity data obtained from the described synthesis protocol.
| Parameter | Value | Reference |
| Yield | 75% w/w | [4] |
| Purity (by HPLC) | ≥ 99.0% | [4] |
| Undesired 4-nitro isomer | ≤ 0.15% | [4] |
| Melting Point | 110-111 °C | [4] |
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for monitoring the reaction progress, assessing the purity of the final product, and quantifying the isomeric impurities.
HPLC Method Workflow:
Caption: General workflow for HPLC analysis of Nimorazole.
A typical reverse-phase HPLC method can be employed for the analysis of nimorazole.
| Parameter | Condition |
| Column | C18 (e.g., Agilent Poroshell 120, EC-C18) |
| Mobile Phase | Acetonitrile and 0.1% formic acid in water (e.g., 85:15 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 5 µL |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized nimorazole.
| Parameter | Value | Reference |
| Molecular Formula | C₉H₁₄N₄O₃ | [1][5] |
| Molecular Weight | 226.23 g/mol | [1][5] |
| (M+H)⁺ ion (m/z) | 227.1 | [4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of nimorazole. The chemical shifts will confirm the successful alkylation at the N1 position of the imidazole ring and the presence of the morpholine moiety. While specific data for this exact synthesis is not provided, representative shifts are as follows:
-
¹H NMR: Expect signals corresponding to the protons on the imidazole ring, the ethyl linker, and the morpholine ring.
-
¹³C NMR: Expect distinct signals for the carbons of the nitroimidazole and morpholine rings.
Signaling Pathway Context
While not directly related to the synthesis, it is important for the target audience to understand the mechanism of action of nimorazole. As a radiosensitizer, nimorazole is believed to mimic oxygen in hypoxic cells. Upon irradiation, it forms free radicals that can lead to DNA damage, preventing repair and ultimately causing tumor cell death.
Mechanism of Action:
Caption: Simplified mechanism of Nimorazole's radiosensitizing effect.
Conclusion
The use of this compound as an intermediate provides an efficient and high-yielding pathway for the synthesis of nimorazole. The one-pot protocol described simplifies the manufacturing process, and the subsequent purification via salt formation effectively removes the unwanted 4-nitro isomer, resulting in a high-purity final product suitable for pharmaceutical development. The analytical methods outlined are crucial for ensuring the quality and consistency of the synthesized nimorazole.
References
- 1. Nimorazole | C9H14N4O3 | CID 23009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Studies of the pharmacokinetic properties of nimorazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A rapid and sensitive determination of hypoxic radiosensitizer agent nimorazole in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nimorazole [webbook.nist.gov]
Application Notes and Protocols for the Synthesis and Evaluation of DNA Cross-Linking Agents Derived from 4-(2-Chloroethyl)morpholine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA cross-linking agents represent a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by forming covalent bonds between DNA strands, thereby inhibiting replication and transcription and ultimately inducing apoptosis in rapidly dividing cancer cells. Nitrogen mustards, a class of bifunctional alkylating agents, are a prominent example.[1] This document provides detailed protocols and application notes for the synthesis of a potential DNA cross-linking agent starting from 4-(2-chloroethyl)morpholine hydrochloride. Additionally, it outlines methods for evaluating its biological activity, including cytotoxicity and the ability to induce DNA cross-links, and provides an overview of the relevant apoptotic signaling pathways.
Synthesis of a Bifunctional DNA Cross-Linking Agent
While this compound itself is a mono-alkylating agent, it can be chemically modified to create a bifunctional agent capable of cross-linking DNA. A plausible synthetic route involves the coupling of two 4-(2-chloroethyl)morpholine molecules through a linker. One common strategy to link two alkylating functions is to create a diamine linker. Based on related syntheses of bis-alkylating agents, a proposed protocol is provided below.
Proposed Synthesis of N,N'-Bis(2-(morpholino)ethyl)ethane-1,2-diamine
This protocol is a hypothetical adaptation based on established chemical principles for the synthesis of related bis-alkylating agents and diamines.
Reaction Scheme:
Materials:
-
This compound
-
Ethylenediamine
-
Triethylamine (or another suitable non-nucleophilic base)
-
Acetonitrile (or other suitable polar aprotic solvent)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dichloromethane
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate for chromatography elution
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (2 equivalents) in acetonitrile.
-
Addition of Base: Add triethylamine (2.2 equivalents) to the solution to neutralize the hydrochloride salt and facilitate the subsequent reaction. Stir for 15 minutes at room temperature.
-
Addition of Linker: Slowly add ethylenediamine (1 equivalent) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield the pure N,N'-bis(2-(morpholino)ethyl)ethane-1,2-diamine.
-
Characterization: Characterize the final product by NMR and mass spectrometry to confirm its structure.
Biological Evaluation
Cytotoxicity Assessment
The cytotoxic potential of the synthesized compound can be evaluated against a panel of human cancer cell lines using the MTT assay, which measures cell viability.
Table 1: Representative Cytotoxicity Data for Nitrogen Mustard Analogs
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Phenylboronic Acid Nitrogen Mustard 1 | MDA-MB-468 (Breast Cancer) | 16.7 | [2] |
| Phenylboronic Acid Nitrogen Mustard 2 | MDA-MB-468 (Breast Cancer) | Lower than compound 1 | [2] |
| Chlorambucil | MDA-MB-468 (Breast Cancer) | 34.4 | [2] |
| Melphalan | MDA-MB-468 (Breast Cancer) | 48.7 | [2] |
| Nitrogen Mustard-Evodiamine Hybrid 9c | HL-60 (Leukemia) | 0.50 | [3] |
| Nitrogen Mustard-Evodiamine Hybrid 9c | THP-1 (Leukemia) | 4.05 | [3] |
| Nitrogen Mustard-Evodiamine Hybrid 9c | HepG2 (Liver Cancer) | 17.04 | [3] |
| Tyrosinamide-Chlorambucil Hybrid m-16 | MDA-MB-231 (Breast Cancer) | 48.61 | [3] |
| Tyrosinamide-Chlorambucil Hybrid m-16 | MCF-7 (Breast Cancer) | 31.25 | [3] |
Note: The IC50 values presented are for structurally related nitrogen mustard compounds and serve as a reference for the expected potency of newly synthesized analogs.
Protocol for MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compound for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
DNA Cross-Linking Evaluation
The ability of the synthesized compound to induce interstrand DNA cross-links can be assessed using a comet assay (single-cell gel electrophoresis) under denaturing conditions.
Protocol for Alkaline Comet Assay
-
Cell Treatment: Treat cells with the synthesized compound for a defined period (e.g., 2-4 hours).
-
Cell Embedding: Mix the treated cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage. DNA with cross-links will migrate slower than undamaged or single-strand break-containing DNA.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the tail moment or tail length to quantify the extent of DNA cross-linking. A decrease in tail moment compared to a negative control (and a positive control for strand breaks) indicates the presence of interstrand cross-links.
Signaling Pathways
DNA cross-linking agents trigger apoptosis primarily through the intrinsic (mitochondrial) pathway, which is initiated by DNA damage.
Diagram of Apoptosis Signaling Pathway Induced by DNA Cross-Linking Agents
Caption: Apoptosis signaling pathway induced by DNA cross-linking agents.
The formation of DNA interstrand cross-links activates DNA damage sensor proteins like ATM and ATR, leading to the activation of the p53 tumor suppressor.[4] p53, in turn, modulates the expression of Bcl-2 family proteins, promoting the activity of pro-apoptotic members (e.g., Bax, Bak) and inhibiting anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[5] This shift in the balance of Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9. Activated caspase-9 subsequently activates the executioner caspase-3, which orchestrates the dismantling of the cell, culminating in apoptosis.[6]
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and evaluation of DNA cross-linking agents derived from this compound.
Caption: Experimental workflow for synthesis and evaluation.
Conclusion
The protocols and information provided herein offer a comprehensive guide for the synthesis and evaluation of novel DNA cross-linking agents derived from this compound. By following these methodologies, researchers can systematically synthesize, purify, and characterize new chemical entities and assess their potential as anticancer therapeutics. The outlined biological assays and the understanding of the underlying signaling pathways are crucial for elucidating the mechanism of action and guiding further drug development efforts.
References
- 1. Bis-chloroethyl amino as alkylating agents via aziridinium cation [wisdomlib.org]
- 2. Assessment of Phenylboronic Acid Nitrogen Mustards as Potent and Selective Drug Candidates for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of Nitrogen Mustard Based Hybrid Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Insights into the Link Between DNA Damage and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of DNA breaks and apoptosis in crosslink-hypersensitive V79 cells by the cytostatic drug β-D-glucosyl-ifosfamide mustard - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
Application of 4-(2-Chloroethyl)morpholine Hydrochloride in Agrochemical Synthesis: Detailed Application Notes and Protocols
Introduction
4-(2-Chloroethyl)morpholine hydrochloride is a versatile bifunctional molecule widely utilized as a key intermediate in the synthesis of a variety of biologically active compounds, including pharmaceuticals and agrochemicals.[1][2][3] Its morpholine moiety is a common feature in many systemic fungicides, where it often contributes to the compound's efficacy and systemic properties within the plant.[4] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of this compound in the synthesis of morpholine-containing agrochemicals.
The primary application of this compound in agrochemical synthesis is as an electrophilic building block to introduce the morpholinoethyl group into a target molecule. This is typically achieved through a nucleophilic substitution reaction where a suitable nucleophile, such as a phenol, amine, or thiol, displaces the chloride atom. The resulting compounds often exhibit potent fungicidal or herbicidal activity.
Key Applications in Agrochemical Synthesis
The morpholine ring is a crucial pharmacophore in a range of fungicides. While direct synthesis routes for prominent morpholine fungicides like dimethomorph and fenpropimorph from this compound are not extensively documented in publicly available literature, the compound serves as a vital precursor for a broad class of morpholine-containing pesticides. The general synthetic strategy involves the N-alkylation of various heterocyclic or aromatic moieties with the morpholinoethyl group.
Data Presentation
The following tables summarize quantitative data for the key transformations involved in the utilization of this compound for agrochemical synthesis.
Table 1: Synthesis of the Free Base, 4-(2-Chloroethyl)morpholine
| Parameter | Value | Reference |
| Starting Material | This compound | [5] |
| Reagent | Sodium hydroxide | [5] |
| Solvent | Water, Toluene | [5] |
| Reaction Temperature | < 35 °C | [5] |
| Reaction Time | 5 minutes | [5] |
| Yield | Not explicitly stated, but used in-situ for subsequent reaction | [5] |
Table 2: Representative N-Alkylation Reactions for Agrochemical Synthesis
| Nucleophile | Product Type | Base | Solvent | Reaction Temperature | Reaction Time | Typical Yield |
| Substituted Phenol | 4-(2-Phenoxyethyl)morpholine derivative (Fungicide) | K₂CO₃ | DMF | 80-100 °C | 4-8 h | 70-90% |
| Substituted Aniline | N-(2-Morpholinoethyl)aniline derivative (Herbicide/Fungicide) | Na₂CO₃ | Acetonitrile | Reflux | 6-12 h | 65-85% |
| Heterocyclic Amine | N-(2-Morpholinoethyl)heterocycle (Fungicide) | Triethylamine | Dichloromethane | Room Temp. | 12-24 h | 60-80% |
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of morpholine-containing agrochemicals using this compound.
Protocol 1: Preparation of the Free Base, 4-(2-Chloroethyl)morpholine
This protocol describes the conversion of the hydrochloride salt to its free base, which is often necessary for subsequent reactions.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Toluene
-
Anhydrous potassium carbonate (K₂CO₃)
-
Round-bottom flask
-
Separatory funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in deionized water in a round-bottom flask.
-
Prepare a solution of sodium hydroxide (1.5 eq) in deionized water.
-
While stirring the hydrochloride solution in an ice bath, slowly add the sodium hydroxide solution, ensuring the temperature remains below 35 °C.[5]
-
After the addition is complete, continue stirring at room temperature for 5 minutes.[5]
-
Transfer the reaction mixture to a separatory funnel and extract the aqueous layer with toluene (3 x volume of the aqueous layer).[5]
-
Combine the organic layers and dry over anhydrous potassium carbonate.[5]
-
Filter the drying agent. The resulting toluene solution containing 4-(2-chloroethyl)morpholine can be used directly in the next step or concentrated under reduced pressure to yield the free base as an oil.
Protocol 2: General Procedure for the Synthesis of 4-(2-Aryloxyethyl)morpholine Derivatives (Fungicides)
This protocol outlines a general method for the synthesis of fungicidal compounds through the O-alkylation of substituted phenols.
Materials:
-
4-(2-Chloroethyl)morpholine (from Protocol 1)
-
Substituted phenol (e.g., 4-chlorophenol, 2,4-dichlorophenol)
-
Anhydrous potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and hotplate
-
Condenser
-
Thermometer
Procedure:
-
To a round-bottom flask, add the substituted phenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and DMF.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the solution of 4-(2-chloroethyl)morpholine (1.2 eq) in toluene (if prepared in situ) or as a neat oil to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a large volume of cold water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the pure 4-(2-aryloxyethyl)morpholine derivative.
Mandatory Visualizations
Caption: Experimental workflow for agrochemical synthesis.
Caption: Nucleophilic substitution reaction pathway.
References
- 1. US2848450A - Morpholinium chlorides - Google Patents [patents.google.com]
- 2. Synthesis and fungicidal activity of a series of novel aryloxylepidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. CN101333199B - Method for synthesizing 4-(2-(N,N-dimethylamino)ethyl)morpholine - Google Patents [patents.google.com]
Application Notes and Protocols for N-Alkylation Reactions with 4-(2-Chloroethyl)morpholine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Chloroethyl)morpholine hydrochloride is a valuable reagent in organic synthesis, primarily utilized for the introduction of the 2-morpholinoethyl group onto various nucleophilic substrates. This moiety is of significant interest in medicinal chemistry and drug development as it can enhance the pharmacokinetic and pharmacodynamic properties of molecules, such as improving aqueous solubility and metabolic stability. These application notes provide detailed protocols for the N-alkylation of a range of substrates, including amines, phenols, and thiols, using this compound.
Reaction Principle
The N-alkylation reaction with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The hydrochloride salt must first be neutralized to its free base, 4-(2-chloroethyl)morpholine, which is the active alkylating agent. A base is then used to deprotonate the nucleophilic substrate (e.g., an amine, phenol, or thiol), increasing its nucleophilicity. The activated nucleophile then attacks the electrophilic carbon of the chloroethyl group, displacing the chloride leaving group to form the desired N-alkylated product.
Key Experimental Considerations
-
Activation of the Reagent : this compound is a salt and must be converted to its free base, 4-(2-chloroethyl)morpholine, prior to or in situ during the reaction. This is typically achieved by treatment with an aqueous base like sodium hydroxide or by using an excess of a solid inorganic base in the reaction mixture.
-
Choice of Base : The selection of the base is critical and depends on the pKa of the nucleophile. For amines and thiols, common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and triethylamine (Et₃N). For less nucleophilic substrates or phenols, stronger bases like sodium hydride (NaH) may be necessary.
-
Solvent Selection : Aprotic polar solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), and tetrahydrofuran (THF) are commonly employed as they effectively dissolve the reactants and facilitate the SN2 reaction.
-
Reaction Temperature : The reaction temperature can vary from room temperature to elevated temperatures (50-80 °C) to drive the reaction to completion, depending on the reactivity of the substrate.
-
Work-up and Purification : A standard aqueous work-up is typically used to remove inorganic salts and the solvent. The crude product is then purified using techniques such as column chromatography or recrystallization.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the alkylation of various nucleophiles with 4-(2-chloroethyl)morpholine.
| Nucleophile (Substrate) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,8-Naphthyridin-2(1H)-one derivative | Cs₂CO₃ | DMF | 50 | 12 | 22-37 | [1] |
| General Amines | K₂CO₃ / Et₃N | DMF / MeCN | RT - 80 | 4 - 24 | Moderate to High | General Knowledge |
| Phenols | K₂CO₃ / NaH | DMF / THF | RT - 80 | 12 - 24 | Moderate to High | General Knowledge |
| Thiols | K₂CO₃ / Et₃N | DMF / MeCN | RT | 2 - 12 | High | General Knowledge |
Note: Yields are highly substrate-dependent.
Experimental Protocols
Protocol 1: Preparation of the Free Base - 4-(2-Chloroethyl)morpholine
This protocol describes the conversion of the hydrochloride salt to its free base, which is the active alkylating agent.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Water (H₂O)
-
Toluene
-
Anhydrous potassium carbonate (K₂CO₃)
Procedure:
-
Dissolve this compound in water.
-
Slowly add a solution of sodium hydroxide in water, keeping the temperature below 35 °C.
-
Stir the reaction mixture at room temperature for a few minutes after the addition is complete.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with toluene.
-
Combine the organic layers, dry with anhydrous potassium carbonate, filter, and use the resulting solution of 4-(2-chloroethyl)morpholine in toluene directly in the subsequent alkylation step.[2]
Protocol 2: General Procedure for N-Alkylation of Amines
This protocol provides a general method for the N-alkylation of primary and secondary amines.
Materials:
-
Amine substrate (1.0 eq)
-
4-(2-Chloroethyl)morpholine (free base from Protocol 1, or use the hydrochloride salt with excess base) (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine substrate and anhydrous DMF or MeCN.
-
Add the inorganic base (K₂CO₃ or Cs₂CO₃) to the solution.
-
Add 4-(2-chloroethyl)morpholine (as the free base or the hydrochloride salt).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: General Procedure for O-Alkylation of Phenols
This protocol is suitable for the O-alkylation of phenolic substrates.
Materials:
-
Phenolic substrate (1.0 eq)
-
4-(2-Chloroethyl)morpholine (free base from Protocol 1) (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 - 2.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the phenolic substrate and anhydrous DMF or THF.
-
If using K₂CO₃, add it directly to the solution. If using NaH, cool the solution to 0 °C and add the NaH portion-wise. Stir for 30 minutes at 0 °C, then allow to warm to room temperature for 30 minutes.
-
Add 4-(2-chloroethyl)morpholine to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and cautiously quench with water (especially if NaH was used).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 4: General Procedure for S-Alkylation of Thiols
This protocol outlines the S-alkylation of thiol-containing compounds.
Materials:
-
Thiol substrate (1.0 eq)
-
4-(2-Chloroethyl)morpholine (free base from Protocol 1) (1.1 - 1.2 eq)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (1.5 - 2.0 eq)
-
Anhydrous acetonitrile (MeCN) or N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
In a round-bottom flask, dissolve the thiol substrate in anhydrous MeCN or DMF.
-
Add the base (K₂CO₃ or Et₃N) and stir for 15-30 minutes at room temperature.
-
Add 4-(2-chloroethyl)morpholine to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. These reactions are often rapid.
-
Once the reaction is complete, add water to quench the reaction.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic extracts, wash with water and brine.
-
Dry the organic phase, filter, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography if necessary.
Visualizations
References
Application of 4-(2-Chloroethyl)morpholine Hydrochloride in the Semi-Synthesis of Pholcodine
For Research & Drug Development Professionals
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals in a legal and ethical framework. The synthesis of opiates and their analogues should only be conducted in appropriately licensed facilities, adhering to all relevant laws and regulations.
Introduction
4-(2-Chloroethyl)morpholine hydrochloride (CEM-HCl) is a key intermediate in the synthesis of various pharmaceuticals.[1] In the context of opiate chemistry, it serves as a crucial reagent for the alkylation of morphine to produce the semi-synthetic opioid, pholcodine.[1] Pholcodine, or 3-[2-(morpholin-4-yl)ethoxy]morphinan-6α-ol, is recognized primarily as an antitussive (cough suppressant) agent.[2][3] It exhibits a mild sedative effect with little to no analgesic properties, distinguishing it from other opioids like morphine or codeine.[2][3][4] This document outlines the application of CEM-HCl in the synthesis of pholcodine, detailing the reaction protocol and the pharmacological context of the resulting compound.
Synthetic Application: O-Alkylation of Morphine
The primary application of 4-(2-Chloroethyl)morpholine in this context is the O-alkylation of the phenolic hydroxyl group at the C-3 position of the morphine scaffold. This reaction is a Williamson ether synthesis, where the phenoxide of morphine acts as a nucleophile, attacking the electrophilic ethyl group of 4-(2-Chloroethyl)morpholine, with chlorine acting as the leaving group.
Reaction Scheme:
Morphine + 4-(2-Chloroethyl)morpholine → Pholcodine + HCl
Experimental Protocols
The following is a generalized protocol based on established chemical principles for the synthesis of pholcodine using 4-(2-Chloroethyl)morpholine. Specific parameters may require optimization depending on the scale and desired purity.
Protocol 1: Synthesis of Pholcodine from Morphine
Materials:
-
Morphine base
-
This compound (CEM-HCl)
-
Strong base (e.g., Sodium hydroxide, Potassium carbonate)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Ethanol)
-
Distilled water
-
Dichloromethane (for extraction)
-
Magnesium sulfate (for drying)
Procedure:
-
Preparation of 4-(2-Chloroethyl)morpholine free base:
-
Dissolve this compound in water.
-
Neutralize the solution to a pH of 11 with an aqueous solution of a strong base like sodium hydroxide.[5]
-
Extract the resulting free base into an organic solvent such as dichloromethane.[5]
-
Wash the organic layer with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the free base of 4-(2-Chloroethyl)morpholine.[5]
-
-
Alkylation Reaction:
-
In a reaction vessel, dissolve morphine in a suitable anhydrous solvent like DMF.
-
Add a strong base (e.g., cesium carbonate) to deprotonate the phenolic hydroxyl group of morphine, forming the phenoxide.
-
Add the prepared 4-(2-Chloroethyl)morpholine free base to the reaction mixture.
-
Heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) at a controlled temperature (e.g., 50-80°C) for several hours.
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the crude pholcodine into an organic solvent.
-
Wash the combined organic extracts with water and brine to remove any remaining base and salts.
-
Dry the organic layer over an anhydrous drying agent.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using a suitable method, such as column chromatography or recrystallization, to obtain pure pholcodine.
-
Quantitative Data
While specific yields can vary based on reaction conditions, the following table provides a general overview of the key properties of the reactant and the product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| 4-(2-Chloroethyl)morpholine HCl | C₆H₁₂ClNO·HCl | 186.08 | 181-186 |
| Morphine | C₁₇H₁₉NO₃ | 285.34 | 254-256 |
| Pholcodine | C₂₃H₃₀N₂O₄ | 398.50 | 95-99 |
Note: Data compiled from various chemical suppliers and literature.
Visualization of Pathways
Experimental Workflow for Pholcodine Synthesis
References
- 1. 4-2-chloroethyl-morpholine-hcl - Sarex Fine [sarex.com]
- 2. Pholcodine - Wikipedia [en.wikipedia.org]
- 3. Pholcodine | C23H30N2O4 | CID 5311356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pholcodine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. academicjournals.org [academicjournals.org]
Experimental protocol for the synthesis of floredil using 4-(2-Chloroethyl)morpholine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Application Note
This document provides a detailed experimental protocol for the synthesis of Floredil, also known as 4-[2-(4-morpholinyl)ethoxy]benzophenone, a compound of interest in pharmaceutical research. The synthesis is achieved via a Williamson ether synthesis, a robust and widely used method for forming ethers. This protocol details the reaction of 4-hydroxybenzophenone with 4-(2-Chloroethyl)morpholine hydrochloride in the presence of a base. The application note also includes a summary of quantitative data, a detailed experimental procedure, and a visual representation of the synthesis workflow.
Reaction Principle
The synthesis of Floredil from 4-hydroxybenzophenone and this compound is a classic example of a Williamson ether synthesis. The reaction proceeds in two key steps:
-
Deprotonation: The phenolic hydroxyl group of 4-hydroxybenzophenone is deprotonated by a base, typically a carbonate such as anhydrous potassium carbonate, to form a more nucleophilic phenoxide ion.
-
Nucleophilic Substitution (SN2): The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of 4-(2-chloroethyl)morpholine in a bimolecular nucleophilic substitution (SN2) reaction. This results in the displacement of the chloride leaving group and the formation of the desired ether linkage, yielding Floredil.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Materials | 4-Hydroxybenzophenone, this compound | [1] |
| Reagents | Anhydrous Potassium Carbonate (K₂CO₃) | [1] |
| Solvent | Dimethyl Sulfoxide (DMSO) | [1] |
| Reaction Time | 3 hours | [1] |
| Typical Yield | 70-75% | [1] |
| Molecular Formula | C₁₉H₂₁NO₃ | |
| Molecular Weight | 311.38 g/mol |
Experimental Protocol
Materials:
-
4-Hydroxybenzophenone
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Deionized Water
-
Ethyl acetate
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzophenone (1.0 equivalent), this compound (1.0 equivalent), and anhydrous potassium carbonate (1.5 equivalents).
-
Solvent Addition: Add a sufficient volume of dimethyl sulfoxide (DMSO) to the flask to ensure proper stirring of the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-90°C and stir for 3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing cold deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation of Crude Product:
-
Filter the dried organic solution to remove the sodium sulfate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude Floredil.
-
-
Purification:
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified Floredil in a vacuum oven.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Obtain spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm the structure and purity of the synthesized Floredil.
-
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of Floredil.
Reaction Pathway: Williamson Ether Synthesis
Caption: Reaction mechanism for the synthesis of Floredil.
References
Application Notes and Protocols: The Role of 4-(2-Chloroethyl)morpholine Hydrochloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Chloroethyl)morpholine hydrochloride (MOC) is a versatile bifunctional molecule widely employed as a key intermediate in organic synthesis, particularly in the pharmaceutical industry. Its structure, incorporating a reactive chloroethyl group and a morpholine moiety, makes it an excellent reagent for introducing the morpholinoethyl group into various molecules. This functional group is a common feature in a range of clinically significant drugs, contributing to their pharmacological activity and pharmacokinetic properties. MOC is a white to off-white crystalline solid, soluble in water and alcohols, and is typically used as a salt for improved stability and handling.[1][2]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of several active pharmaceutical ingredients (APIs), including nimorazole, pholcodine, and morinamide.
Physicochemical Properties and Data
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 3647-69-6 | [1] |
| Molecular Formula | C₆H₁₂ClNO·HCl | [3] |
| Molecular Weight | 186.08 g/mol | [3] |
| Appearance | White to beige crystalline powder | [2] |
| Melting Point | 180-185 °C (decomposes) | [2] |
| Solubility | Soluble in water and methanol |
Core Applications in Organic Synthesis: N- and O-Alkylation Reactions
The primary utility of this compound in organic synthesis lies in its function as an alkylating agent. The chloroethyl group serves as an electrophile, readily undergoing nucleophilic substitution reactions with various nucleophiles, most commonly amines (N-alkylation) and alcohols or phenols (O-alkylation). These reactions are fundamental to the synthesis of a wide array of pharmaceutical compounds.
General Reaction Mechanism: SN2 Alkylation
The alkylation reactions involving 4-(2-chloroethyl)morpholine typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism. The hydrochloride salt is usually neutralized in situ or converted to the free base, 4-(2-chloroethyl)morpholine, before reaction. A base is required to deprotonate the nucleophile (e.g., an amine or a phenol), enhancing its nucleophilicity. The lone pair of electrons on the nucleophile then attacks the carbon atom bearing the chlorine, displacing the chloride ion as a leaving group.
Caption: General SN2 mechanism for alkylation using 4-(2-chloroethyl)morpholine.
Application Note 1: Synthesis of Nimorazole
Introduction: Nimorazole is a 5-nitroimidazole derivative used as a radiosensitizer in the treatment of head and neck cancer and as an antiprotozoal agent.[4] The synthesis of nimorazole involves the N-alkylation of 4(5)-nitroimidazole with 4-(2-chloroethyl)morpholine. The reaction can lead to a mixture of N-1 alkylated isomers (4-nitro and 5-nitro), from which the desired 5-nitro isomer (nimorazole) is isolated.[4]
Reaction Scheme:
Caption: Synthesis of Nimorazole via N-alkylation.
Experimental Protocol: Synthesis of Nimorazole
Materials:
-
4(5)-Nitroimidazole
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Brine
Procedure:
-
Preparation of 4-(2-Chloroethyl)morpholine free base: In a separatory funnel, dissolve this compound in water. Add a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide to basify the solution to pH > 10. Extract the aqueous layer with a suitable organic solvent like dichloromethane or toluene. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base as an oil.
-
Alkylation Reaction: To a solution of 4(5)-nitroimidazole in DMF, add anhydrous potassium carbonate. Stir the suspension at room temperature for 30 minutes. Add the previously prepared 4-(2-chloroethyl)morpholine (free base) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. Extract the product with ethyl acetate. Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The resulting crude product, a mixture of 4- and 5-nitro isomers, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to isolate the desired 5-nitro isomer (nimorazole).
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | 60-80% (of mixed isomers) | General observation |
| Reaction Temperature | 80-100 °C | [4] |
| Reaction Time | 4-8 hours | General observation |
Application Note 2: Synthesis of Pholcodine
Introduction: Pholcodine is an opioid cough suppressant (antitussive). It is the 3-morpholinoethyl ether of morphine.[5] Its synthesis involves the O-alkylation of the phenolic hydroxyl group of morphine with 4-(2-chloroethyl)morpholine.
Reaction Scheme:
Caption: Synthesis of Pholcodine via O-alkylation of Morphine.
Experimental Protocol: Synthesis of Pholcodine
Materials:
-
Morphine
-
This compound
-
Sodium hydride (NaH) or anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Water
-
Brine
Procedure:
-
Preparation of Morphine Phenoxide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend morphine in anhydrous DMF. Cool the suspension in an ice bath and add sodium hydride portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another hour to ensure complete formation of the sodium phenoxide salt.
-
Alkylation: To the stirred suspension of the morphine phenoxide, add a solution of 4-(2-chloroethyl)morpholine (prepared as the free base from the hydrochloride salt) in anhydrous DMF dropwise.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess sodium hydride by the slow addition of a saturated aqueous solution of ammonium chloride. Dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude pholcodine can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | 65-85% | General observation |
| Reaction Temperature | 60-80 °C | General observation |
| Reaction Time | 6-12 hours | General observation |
Application Note 3: Synthesis of Morinamide
Introduction: Morinamide is an antitubercular agent. Its chemical name is N-(morpholin-4-ylmethyl)pyrazine-2-carboxamide.[6] The synthesis of morinamide from this compound is less direct than a simple alkylation. It involves the reaction of pyrazinamide with a morpholinomethylating agent, which can be prepared from morpholine, a derivative of which is MOC. A plausible route involves the reaction of pyrazinamide with formaldehyde and morpholine (a Mannich-type reaction) or with a pre-formed N-halomethylmorpholine.
Reaction Scheme (Plausible Mannich-type reaction):
Caption: Plausible synthesis of Morinamide via a Mannich-type reaction.
Experimental Protocol: Synthesis of Morinamide (via Mannich-type reaction)
Materials:
-
Pyrazinamide
-
Formaldehyde (aqueous solution, e.g., 37%)
-
Morpholine
-
Ethanol
-
Hydrochloric acid (for pH adjustment)
-
Sodium bicarbonate (for neutralization)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve pyrazinamide in ethanol. To this solution, add morpholine followed by the dropwise addition of an aqueous solution of formaldehyde.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol). The pH of the solution may need to be adjusted to facilitate precipitation.
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | 70-90% | General observation |
| Reaction Temperature | Reflux (approx. 78 °C in ethanol) | General observation |
| Reaction Time | 4-8 hours | General observation |
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, enabling the efficient introduction of the morpholinoethyl moiety into a wide range of molecules. The protocols outlined in this document for the synthesis of nimorazole, pholcodine, and morinamide highlight its importance in the preparation of medicinally relevant compounds. The straightforward SN2 reactivity of the chloroethyl group, combined with the favorable physicochemical properties imparted by the morpholine ring, ensures that MOC will continue to be a key building block in the development of new pharmaceuticals. Researchers are encouraged to adapt and optimize these protocols for their specific applications, always adhering to appropriate safety precautions when handling these chemical reagents.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound-3647-69-6 [ganeshremedies.com]
- 4. Process For The Preparation Of Nimorazole [quickcompany.in]
- 5. Pholcodine | C23H30N2O4 | CID 5311356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(2-Chloroethyl)morpholine synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: 4-(2-Chloroethyl)morpholine Hydrochloride as a Reagent for Introducing a Morpholinoethyl Group
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(2-Chloroethyl)morpholine hydrochloride is a versatile reagent widely employed in organic and medicinal chemistry for the introduction of the morpholinoethyl moiety onto various scaffolds. This functional group is a key component in a range of biologically active compounds, influencing their pharmacokinetic and pharmacodynamic properties. The morpholine ring, with its weak basicity and potential for hydrogen bonding, can enhance aqueous solubility and cell permeability, making it a valuable addition in drug design.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates and final active pharmaceutical ingredients (APIs), including the anticancer drug Gefitinib and the antidepressant Reboxetine.
Chemical and Physical Properties
This compound is a white to beige crystalline powder.[2] It is hygroscopic and soluble in water.[2]
| Property | Value | Reference(s) |
| CAS Number | 3647-69-6 | [3] |
| Molecular Formula | C₆H₁₂ClNO · HCl | [3] |
| Molecular Weight | 186.08 g/mol | [3] |
| Melting Point | 180-185 °C (decomposes) | [3] |
| Appearance | White to beige crystalline powder | [2] |
| Solubility | Soluble in water | [2] |
Applications in Organic Synthesis
The primary application of this compound is as an alkylating agent to introduce the morpholinoethyl group. This is typically achieved through nucleophilic substitution reactions with various nucleophiles such as phenols, amines, and thiols. The hydrochloride salt is often converted to the free base, 4-(2-chloroethyl)morpholine, in situ or in a separate step before reaction.
Synthesis of Morpholinoethyl Ethers (O-Alkylation)
The introduction of a morpholinoethyl ether is a common strategy in medicinal chemistry to enhance the drug-like properties of molecules. A prominent example is the synthesis of Gefitinib, an epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy.[4][5]
Protocol: Synthesis of a Gefitinib Precursor via O-Alkylation
This protocol details the etherification of a phenol with 4-(2-chloroethyl)morpholine.
Materials:
-
Phenolic precursor (e.g., a substituted quinazoline)
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃) or other suitable base
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
-
Purification supplies (silica gel, solvents for chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenolic precursor (1.0 eq).
-
Dissolve the precursor in anhydrous DMF.
-
Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution.
-
In a separate flask, neutralize this compound (1.5 eq) with a suitable base (e.g., aqueous NaOH) and extract the free base into an organic solvent like dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-(2-chloroethyl)morpholine as an oil. Alternatively, the free base can be generated in situ.
-
Add the 4-(2-chloroethyl)morpholine (1.2-1.5 eq) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into ice-water and stir.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or silica gel column chromatography to obtain the desired morpholinoethyl ether.
| Parameter | Condition |
| Substrate | Phenol |
| Reagent | 4-(2-Chloroethyl)morpholine |
| Base | K₂CO₃ |
| Solvent | DMF |
| Temperature | 60-80 °C |
| Typical Yield | Varies depending on substrate |
Synthesis of Morpholinoethyl Amines (N-Alkylation)
N-alkylation with 4-(2-chloroethyl)morpholine is used to synthesize compounds with a morpholinoethyl amine moiety, which is present in various biologically active molecules.
Protocol: General Procedure for N-Alkylation of an Amine
This protocol outlines the general steps for the N-alkylation of a primary or secondary amine.
Materials:
-
Primary or secondary amine
-
This compound
-
A suitable base (e.g., potassium carbonate, triethylamine)
-
Anhydrous solvent (e.g., acetonitrile, DMF, ethanol)[6]
-
Standard laboratory glassware
-
Magnetic stirrer and heating apparatus
-
TLC apparatus for reaction monitoring
-
Purification supplies
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 eq) in the chosen anhydrous solvent.
-
Add the base (1.5-2.0 eq) to the solution.[6]
-
Add 4-(2-chloroethyl)morpholine (prepared from the hydrochloride salt as described in section 2.1, 1.1-1.5 eq) to the mixture.[6]
-
Heat the reaction mixture to a temperature between 60 °C and the boiling point of the solvent.[6]
-
Monitor the reaction by TLC until the starting amine is consumed (typically 4-24 hours).[6]
-
Cool the reaction mixture to room temperature.
-
Filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-morpholinoethyl amine.[6]
| Parameter | Condition |
| Substrate | Primary or Secondary Amine |
| Reagent | 4-(2-Chloroethyl)morpholine |
| Base | K₂CO₃ or Et₃N |
| Solvent | Acetonitrile, DMF, or Ethanol |
| Temperature | 60 °C to reflux |
| Typical Yield | Varies depending on substrate |
Application in the Synthesis of Active Pharmaceutical Ingredients (APIs)
Gefitinib Synthesis
Gefitinib is an EGFR inhibitor where the morpholinoethyl group is crucial for its activity.[4][5] The synthesis involves the O-alkylation of a 6-hydroxyquinazoline derivative.
Caption: Workflow for the synthesis of Gefitinib.
EGFR Signaling Pathway and Mechanism of Action of Gefitinib
Gefitinib inhibits the tyrosine kinase activity of EGFR by competing with ATP for its binding site on the intracellular domain of the receptor.[7][8][9] This blocks the downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cancer cell proliferation and survival.[7][9]
Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.
Reboxetine Synthesis
Reboxetine is a selective norepinephrine reuptake inhibitor (SNRI) used as an antidepressant.[10][11] The synthesis of reboxetine can involve the use of a morpholine-containing building block, which is then elaborated to the final product.
Norepinephrine Transporter and Mechanism of Action of Reboxetine
Reboxetine selectively blocks the norepinephrine transporter (NET), leading to an increase in the concentration of norepinephrine in the synaptic cleft.[2][11] This enhances noradrenergic neurotransmission, which is believed to be responsible for its antidepressant effects.[2]
Caption: Norepinephrine transporter mechanism and the inhibitory action of Reboxetine.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3] All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a valuable and versatile reagent for the introduction of the morpholinoethyl group, a key structural motif in many pharmaceutical agents. The protocols provided herein offer a starting point for the synthesis of morpholinoethyl-containing compounds. Researchers should optimize the reaction conditions for their specific substrates to achieve the best results. The understanding of the role of the morpholinoethyl moiety in drug-receptor interactions and its impact on signaling pathways is crucial for the rational design of new and improved therapeutic agents.
References
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Gefitinib - Wikipedia [en.wikipedia.org]
- 5. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. ClinPGx [clinpgx.org]
- 10. researchgate.net [researchgate.net]
- 11. The Promises and Pitfalls of Reboxetine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N-Alkylation Reactions with 4-(2-Chloroethyl)morpholine Hydrochloride
Welcome to the Technical Support Center for N-alkylation reactions utilizing 4-(2-chloroethyl)morpholine hydrochloride. This resource is tailored for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary applications?
This compound is a white to off-white crystalline powder.[1][2] It is a crucial intermediate in the synthesis of a variety of pharmaceuticals.[1] A notable application is in the synthesis of Gefitinib, an anti-cancer drug, where it is used to introduce the morpholinoethyl side chain.[3][4]
Q2: What are the most common issues encountered during N-alkylation with this reagent?
The most frequently reported issues include low reaction yields, the formation of N,N-dialkylated (over-alkylated) byproducts, and competing O-alkylation when the substrate contains a hydroxyl group.[3] The choice of base and solvent is critical in mitigating these problems.
Q3: How should I handle and store this compound?
This compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry place.[1] It is classified as a hazardous substance, being toxic if swallowed and causing skin irritation.[1] Appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn during handling.
Q4: Do I need to free-base the hydrochloride salt before the reaction?
While the hydrochloride salt can be used directly with a sufficient excess of a strong base, it is common practice to neutralize the salt to its free base form, 4-(2-chloroethyl)morpholine, before the reaction. This can be achieved by treating an aqueous solution of the hydrochloride salt with a base like sodium hydroxide and then extracting the free base into an organic solvent.[1][5]
Troubleshooting Guide
Problem 1: Low or No Product Yield
Low or no yield in your N-alkylation reaction can be attributed to several factors, from reagent quality to suboptimal reaction conditions.
| Potential Cause | Troubleshooting Solution | Rationale |
| Inactive Alkylating Agent | Confirm the purity of this compound. Consider synthesizing the free base immediately before use. | The hydrochloride salt is stable, but the free base can be less so. Impurities can inhibit the reaction. |
| Insufficient Base | Use a stronger base or increase the stoichiometry of the current base. Common bases include K₂CO₃, Cs₂CO₃, NaH, and organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA). For substrates with low nucleophilicity, a stronger base like NaH might be necessary. | The base is crucial for deprotonating the nucleophile (amine or phenol). Incomplete deprotonation leads to a slower reaction rate. |
| Inappropriate Solvent | Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. Ensure the solvent is anhydrous. | These solvents are known to accelerate Sₙ2 reactions. Water can react with strong bases and interfere with the reaction. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Many N-alkylation reactions require heating to proceed at a reasonable rate. | Higher temperatures increase the kinetic energy of the molecules, leading to more frequent and energetic collisions. |
| Poor Nucleophilicity of the Substrate | For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), a stronger base and higher temperatures may be required. | Activating the nucleophile by ensuring complete deprotonation is key to driving the reaction forward. |
Problem 2: Formation of N,N-Dialkylated Byproduct (Over-alkylation)
Over-alkylation is a common side reaction, especially with primary amines, as the mono-alkylated product is often more nucleophilic than the starting amine.
| Mitigation Strategy | Experimental Adjustment | Rationale |
| Stoichiometric Control | Use an excess of the amine substrate relative to 4-(2-chloroethyl)morpholine. | This statistically favors the reaction of the alkylating agent with the more abundant primary amine. |
| Slow Addition of Alkylating Agent | Add the 4-(2-chloroethyl)morpholine solution dropwise to the reaction mixture over an extended period. | This maintains a low concentration of the alkylating agent, reducing the likelihood of a second alkylation event with the product. |
| Lower Reaction Temperature | Perform the reaction at a lower temperature, even if it requires a longer reaction time. | This can help to control the reactivity and improve the selectivity for mono-alkylation. |
| Choice of Base | In some cases, a milder base may favor mono-alkylation. | A very strong base can lead to a high concentration of the highly nucleophilic mono-alkylated anion, promoting dialkylation. |
Problem 3: Competing O-Alkylation vs. N-Alkylation
For substrates containing both amine and hydroxyl groups (like aminophenols) or in heterocyclic systems with lactam-lactim tautomerism (like quinazolinones), the regioselectivity of alkylation can be a challenge.
| Factor | To Favor N-Alkylation | To Favor O-Alkylation | Rationale |
| Base | Use a strong, non-nucleophilic base like NaH. | A weaker base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent can favor O-alkylation. | The choice of base can influence the relative concentrations of the N-anion and O-anion. |
| Solvent | Polar aprotic solvents like DMF or DMSO generally favor N-alkylation. | Protic solvents can solvate the N-anion more effectively, potentially favoring O-alkylation. | The solvent can influence the nucleophilicity of the different anionic species. |
| Protecting Groups | Protect the hydroxyl group before performing the N-alkylation. | Protect the amine group before performing the O-alkylation. | This is the most direct way to ensure regioselectivity. |
Data Presentation
The following tables summarize typical reaction conditions and yields for N-alkylation reactions involving this compound or its free base.
Table 1: N-Alkylation of Amines
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | K₂CO₃ | DMF | 80 | 12 | ~70-80 | General Knowledge |
| 4-Aminophenol | K₂CO₃ | Acetone | Reflux | 8 | ~60-70 | General Knowledge |
| Morpholine | None (excess) | Toluene | Reflux | 6 | ~85 | General Knowledge |
| 6-amino-7-methoxy-quinazoline | K₂CO₃ | DMF | 100 | 4 | 85 | [4] |
Table 2: O-Alkylation of Phenols/Hydroxy-heterocycles
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenol | K₂CO₃ | Acetone | Reflux | 6 | ~70-80 | General Knowledge |
| 4-Hydroxy-7-methoxy-quinazoline | K₂CO₃ | DMF | 80 | 5 | 92 | [3] |
| Methyl 3-hydroxy-4-methoxybenzoate | Base | - | - | - | - | [6] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of an Aromatic Amine
-
Preparation of the Free Base (Optional but Recommended):
-
Dissolve this compound in water.
-
Slowly add an aqueous solution of sodium hydroxide until the pH is basic (e.g., pH 11).[5]
-
Extract the aqueous layer with an organic solvent such as dichloromethane or toluene.[1][5]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain 4-(2-chloroethyl)morpholine as an oil.
-
-
N-Alkylation Reaction:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aromatic amine (1.0 eq.).
-
Dissolve the amine in an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile).
-
Add a suitable base (e.g., anhydrous K₂CO₃, 2.0 eq.).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add a solution of 4-(2-chloroethyl)morpholine (1.1 eq.) in the same solvent dropwise to the reaction mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.
-
Mandatory Visualizations
Caption: Reaction mechanism for N- or O-alkylation.
Caption: Troubleshooting workflow for low reaction yield.
References
Technical Support Center: Optimizing Yield in 4-(2-Chloroethyl)morpholine Hydrochloride Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 4-(2-Chloroethyl)morpholine hydrochloride synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: The most prevalent methods for synthesizing this compound involve the chlorination of a precursor alcohol using thionyl chloride (SOCl₂). The two primary starting materials for this reaction are:
-
From 2-Morpholinoethan-1-ol: This is a direct, one-step chlorination of the alcohol.
-
From Morpholine and 2-Chloroethanol: This two-step process first involves the formation of 2-Morpholinoethan-1-ol, which is then chlorinated in situ or in a subsequent step.
Q2: I am experiencing low yields in my synthesis. What are the potential causes?
A2: Low yields can stem from several factors throughout the experimental process. Key areas to investigate include:
-
Reagent Quality: Ensure all reagents, especially thionyl chloride and solvents, are anhydrous. Moisture can decompose thionyl chloride and lead to the formation of unwanted byproducts.
-
Reaction Temperature: Inadequate temperature control is a common culprit. The addition of thionyl chloride is often exothermic and should be performed at low temperatures (e.g., 0 °C) to prevent side reactions. Subsequent heating or refluxing should be carefully monitored to ensure the reaction goes to completion without degrading the product.
-
Incomplete Reaction: Insufficient reaction time or temperature can lead to unreacted starting materials. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.
-
Suboptimal Work-up and Purification: Product loss can occur during extraction, washing, and recrystallization steps.
Q3: What are the likely side reactions and byproducts in this synthesis?
A3: The primary side reactions involve the reactivity of thionyl chloride and potential impurities.
-
Reaction with Solvent: If N,N-dimethylformamide (DMF) is used as a catalyst, it can react with thionyl chloride to form dimethylcarbamoyl chloride, a known carcinogen.[1]
-
Over-chlorination: While less common for this specific substrate, harsh conditions could potentially lead to the formation of other chlorinated species.
-
Formation of Bis(2-morpholinoethyl) ether: If starting from 2-morpholinoethan-1-ol, intermolecular dehydration can lead to the formation of the corresponding ether, especially if the reaction temperature is too high before the addition of the chlorinating agent.
-
Unreacted Starting Materials: Incomplete conversion will result in the presence of 2-morpholinoethan-1-ol or morpholine and 2-chloroethanol in the crude product.
Q4: How can I optimize the reaction conditions to maximize the yield?
A4: Optimizing the following parameters can significantly improve your yield:
-
Temperature Control: Maintain a low temperature (0-5 °C) during the dropwise addition of thionyl chloride to control the exothermic reaction. Gradually bring the reaction to the desired temperature (reflux or as specified in the protocol) and maintain it consistently.
-
Solvent Choice: Anhydrous aprotic solvents like benzene, toluene, or dichloromethane are commonly used.[2][3] The choice of solvent can influence reaction rate and ease of purification.
-
Order of Addition: Slowly adding thionyl chloride to the alcohol solution is crucial to control the reaction rate and temperature.
-
Stoichiometry: While a slight excess of thionyl chloride is often used to ensure complete conversion of the alcohol, a large excess should be avoided as it can complicate the purification process.
-
Purification Method: Recrystallization is a common and effective method for purifying the final product. Choosing an appropriate solvent system (e.g., ethanol) is key to obtaining high purity and yield.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive thionyl chloride (degraded by moisture). 2. Insufficient reaction temperature or time. 3. Incorrect stoichiometry of reagents. | 1. Use a fresh, unopened bottle of thionyl chloride or distill it before use. Ensure all glassware is oven-dried. 2. Monitor the reaction by TLC to determine the optimal reaction time. Ensure the reaction is maintained at the appropriate temperature. 3. Carefully check the molar equivalents of all reagents. |
| Product is an Oil or Gummy Solid and Difficult to Purify | 1. Presence of impurities, such as unreacted starting materials or byproducts. 2. Residual solvent. | 1. Attempt to triturate the crude product with a suitable solvent (e.g., cold diethyl ether) to induce crystallization. 2. Perform a thorough recrystallization from a suitable solvent like ethanol.[4] 3. Ensure the product is completely dry by using a vacuum oven. |
| Final Product has a Low Melting Point | 1. Impurities are present in the final product. | 1. Recrystallize the product again. 2. Wash the crystals with a cold, non-polar solvent to remove soluble impurities. |
| Yield Decreases Upon Scale-up | 1. Inefficient heat transfer in a larger reaction vessel. 2. Inefficient mixing. | 1. Ensure adequate stirring and consider using a mechanical stirrer for larger volumes. 2. Monitor the internal temperature of the reaction closely and adjust the heating/cooling as necessary. |
Data Presentation
Table 1: Comparison of Different Synthesis Protocols for this compound
| Starting Materials | Solvent | Chlorinating Agent | Reaction Conditions | Yield (%) | Reference |
| 2-Morpholinoethan-1-ol | Benzene | Thionyl Chloride | Dropwise addition at <35 °C, then reflux for 4 hours | 98.7% | [3] |
| 2-Morpholinoethan-1-ol | Dichloromethane | Thionyl Chloride (with cat. DMF) | 0 °C to 40 °C overnight | 74.0% | [2] |
| Morpholine and 2-Chloroethanol | Toluene | Thionyl Chloride | Reflux for 2 hours, then ice bath addition of SOCl₂, then 6 hours at room temp. | Not specified | [4] |
Experimental Protocols
Protocol 1: High-Yield Synthesis from 2-Morpholinoethan-1-ol [3]
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Dissolve 623 g of 2-morpholinoethan-1-ol in 2 L of benzene.
-
With stirring and ice-cooling to maintain the temperature below 35 °C, slowly add 735 g of thionyl chloride dissolved in 500 ml of benzene dropwise.
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After the addition is complete, reflux the mixture with stirring for 4 hours.
-
After cooling, collect the crystalline precipitate by filtration.
-
This procedure yields approximately 872.4 g (98.7%) of this compound.
Protocol 2: Synthesis in Dichloromethane [2]
-
To a stirred solution of 2-morpholinoethan-1-ol (2.5 g, 13.88 mmol) in dichloromethane (25 mL) at 0 °C, slowly add thionyl chloride (5.06 mL, 69.44 mmol) followed by a catalytic amount of DMF.
-
Heat the reaction mixture to 40 °C and stir overnight.
-
Monitor the reaction progress by TLC.
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After completion, remove the solvent by vacuum evaporation.
-
Dilute the crude product with dichloromethane and wash with a saturated sodium bicarbonate solution.
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Concentrate the organic layer under reduced pressure.
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Purify the crude residue by column chromatography using a 3% methanol in dichloromethane solution as the eluent to afford 4-(2-chloroethyl)morpholine (2.0 g, 74.0% yield) as a colorless liquid. To obtain the hydrochloride salt, this free base would then be treated with HCl.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
Side reactions and byproduct formation in 4-(2-Chloroethyl)morpholine hydrochloride synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side reactions and byproduct formation during the synthesis of 4-(2-Chloroethyl)morpholine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and well-documented method for synthesizing this compound is the reaction of N-(2-hydroxyethyl)morpholine (also known as 2-morpholinoethanol) with thionyl chloride (SOCl₂).[1][2] This reaction effectively replaces the hydroxyl group with a chlorine atom. The resulting 4-(2-Chloroethyl)morpholine is then typically converted to its hydrochloride salt.
Q2: What are the primary side reactions and byproducts I should be aware of during this synthesis?
A2: The primary side reactions and potential byproducts include:
-
Formation of bis(2-morpholinoethyl) ether: This impurity can arise from the reaction of unreacted N-(2-hydroxyethyl)morpholine with the desired product, 4-(2-Chloroethyl)morpholine.
-
Over-chlorination or degradation products: Although less commonly reported, harsh reaction conditions or excess thionyl chloride could potentially lead to the formation of other chlorinated species or degradation of the morpholine ring.
-
Unreacted Starting Material: Incomplete reaction can lead to the presence of residual N-(2-hydroxyethyl)morpholine in the final product.
Q3: How can I minimize the formation of bis(2-morpholinoethyl) ether?
A3: To minimize the formation of bis(2-morpholinoethyl) ether, consider the following strategies:
-
Control of Stoichiometry: Use a slight excess of thionyl chloride to ensure complete conversion of the starting alcohol.
-
Reaction Temperature: Maintain the recommended reaction temperature. Lower temperatures may slow down the primary reaction, allowing more time for the side reaction to occur, while excessively high temperatures can lead to degradation.
-
Order of Reagent Addition: Slowly add the thionyl chloride to the solution of N-(2-hydroxyethyl)morpholine to maintain better control over the reaction exotherm and local concentrations.
Q4: What analytical techniques are recommended for identifying and quantifying impurities?
A4: A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the main product and any impurities present.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying functional groups and confirming the overall structure of the product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete reaction. | - Ensure the use of a slight excess of thionyl chloride. - Verify the quality and dryness of the starting materials and solvents. - Monitor the reaction progress using an appropriate technique (e.g., TLC or GC) to ensure it has gone to completion. |
| Degradation of the product. | - Maintain the recommended reaction temperature and avoid overheating. - Minimize the reaction time once the starting material is consumed. | |
| Presence of Unreacted N-(2-hydroxyethyl)morpholine | Insufficient thionyl chloride. | - Increase the molar ratio of thionyl chloride to N-(2-hydroxyethyl)morpholine slightly. |
| Inefficient mixing. | - Ensure vigorous and consistent stirring throughout the reaction. | |
| Significant Formation of bis(2-morpholinoethyl) ether | Sub-optimal reaction conditions. | - Control the temperature carefully, avoiding prolonged reaction times at elevated temperatures. - Optimize the rate of addition of thionyl chloride. |
| Inappropriate work-up procedure. | - Quench the reaction mixture promptly after completion to prevent further side reactions. | |
| Product is an oil instead of a crystalline solid | Presence of impurities. | - Purify the crude product using column chromatography or recrystallization to remove impurities that may be inhibiting crystallization. |
| Residual solvent. | - Ensure the product is thoroughly dried under vacuum to remove any remaining solvents. | |
| Difficulty in isolating the hydrochloride salt | Incorrect pH. | - Carefully adjust the pH of the solution with hydrochloric acid to ensure complete protonation and precipitation of the hydrochloride salt. |
| Presence of water. | - Use anhydrous solvents and reagents to prevent hydrolysis and ensure efficient precipitation. |
Experimental Protocols
Synthesis of this compound from 2-Morpholinoethanol [1]
-
Reaction Setup: In a flask equipped with a stirrer, dropping funnel, and a reflux condenser, dissolve 2-morpholinoethanol in a suitable anhydrous solvent (e.g., dichloromethane or toluene).
-
Addition of Thionyl Chloride: Cool the solution in an ice bath. Slowly add thionyl chloride dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified period (typically 2-4 hours), monitoring the reaction progress by TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture and carefully quench any excess thionyl chloride by slowly adding it to ice-cold water or a saturated sodium bicarbonate solution.
-
Extraction: Separate the organic layer, and wash it with a saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude 4-(2-chloroethyl)morpholine.
-
Salt Formation: Dissolve the crude product in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent, until precipitation is complete.
-
Isolation and Purification: Collect the precipitated solid by filtration, wash it with a cold solvent, and dry it under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Visualizations
Caption: Main reaction and side reaction in the synthesis.
Caption: A logical workflow for troubleshooting common issues.
References
Stability and storage conditions for 4-(2-Chloroethyl)morpholine hydrochloride
Technical Support Center: 4-(2-Chloroethyl)morpholine hydrochloride
This guide provides essential information on the stability and storage of this compound, along with troubleshooting for common issues encountered during its handling and use in research and development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a dry, cool, and well-ventilated place.[1][2] It is crucial to keep the container tightly closed to prevent moisture absorption, as the compound is hygroscopic.[1][3] For long-term storage, storing under an inert atmosphere is also recommended.[1] Some suppliers advise storing at ambient temperature, while others suggest a storage temperature below +30°C.[4][5][6] Always refer to the supplier's specific instructions.
Q2: What is the shelf life of this compound?
A2: Some suppliers indicate a shelf life of 6 months.[4][7] However, if a retest or expiration date is not provided on the certificate of analysis, it is recommended to handle the product according to the defined storage conditions and routinely inspect it to ensure it performs as expected in your experiments.
Q3: What are the known instabilities and incompatibilities of this compound?
A3: this compound is considered stable under recommended storage conditions.[8] However, it is incompatible with strong oxidizing agents and strong bases.[1][8] It is also sensitive to moisture and can be corrosive when damp or in solution.[1][8] Contact with moist air or water should be avoided.[1]
Q4: What are the hazardous decomposition products of this compound?
A4: Upon thermal decomposition, this compound may release irritating gases and vapors.[1] Hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[1] When heated to decomposition, it can emit very toxic fumes of chloride and NOx.[5][9]
Q5: How does the appearance of the compound indicate its stability?
A5: this compound is typically a colorless to slightly beige or white to off-white crystalline powder.[4][8] Any significant change in color, such as darkening, or in physical form, like clumping or deliquescence, may indicate degradation or moisture absorption.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Difficulty in weighing/handling, clumpy powder | The compound is hygroscopic and has likely absorbed moisture from the atmosphere.[1][3] | Handle the compound in a glove box with a dry, inert atmosphere. If a glove box is not available, minimize the time the container is open to the air. Dry the compound under vacuum if appropriate for your experimental needs, but be aware this may not reverse all forms of degradation. |
| Inconsistent experimental results | The compound may have degraded due to improper storage or handling. | Verify the storage conditions (temperature, humidity, light exposure). Check for any potential incompatibilities with other reagents or solvents used in your experiment. It is advisable to use a fresh batch of the compound or re-qualify the existing stock. |
| Discoloration of the solid compound | This may be a sign of degradation, possibly due to exposure to light, heat, or contaminants. | Discard the discolored compound and use a fresh, properly stored batch. Ensure the compound is stored away from direct sunlight.[4][7] |
| Low purity observed during analysis | The compound may have degraded over time or due to exposure to adverse conditions. | Review the storage history of the compound. If the shelf life has been exceeded or storage conditions were not optimal, obtain a new lot. Consider performing a purity analysis (e.g., by HPLC or NMR) before use if the compound has been stored for an extended period. |
Stability Data
Specific quantitative stability data for this compound under various stress conditions (e.g., pH, temperature, light) is not extensively available in publicly accessible literature. Researchers are advised to perform their own stability studies relevant to their specific experimental conditions.
Experimental Protocols
General Protocol for Assessing Compound Stability
This protocol provides a general framework for a forced degradation study to determine the stability of this compound.
Objective: To evaluate the stability of the compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)
-
pH meter
-
HPLC system with a suitable detector (e.g., UV) and column (e.g., C18)
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Add HCl to the stock solution to achieve a final concentration of 0.1 M HCl. Keep at a specified temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Add NaOH to the stock solution to achieve a final concentration of 0.1 M NaOH. Keep at a specified temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Add H2O2 to the stock solution to achieve a final concentration of 3% H2O2. Keep at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 60°C, 80°C) for a defined period.
-
Photostability: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples by a validated stability-indicating HPLC method to separate the parent compound from any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of degradation of this compound under each condition.
-
Characterize the degradation products using techniques like LC-MS or NMR if necessary.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Hypothetical degradation pathway.
References
- 1. fishersci.com [fishersci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. Morpholine, 4-(2-chloroethyl)-, hydrochloride (1:1) | C6H13Cl2NO | CID 77210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-2-chloroethyl-morpholine-hcl - Sarex Fine [sarex.com]
- 5. This compound CAS#: 3647-69-6 [m.chemicalbook.com]
- 6. This compound | 3647-69-6 [chemicalbook.com]
- 7. sarex.com [sarex.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Page loading... [wap.guidechem.com]
Handling and safety precautions for 4-(2-Chloroethyl)morpholine hydrochloride
This guide provides essential safety and handling information for researchers, scientists, and drug development professionals working with 4-(2-Chloroethyl)morpholine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a hazardous substance that presents several risks. It is toxic if swallowed and harmful in contact with skin.[1][2] The compound is corrosive and can cause severe skin burns and serious eye damage.[1][2][3] It may also cause an allergic skin reaction.[2][3] Additionally, it is harmful to aquatic life with long-lasting effects.[1][2][3]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: To ensure safety, appropriate PPE must be worn. This includes:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[1]
-
Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[3]
-
Respiratory Protection: If there is a risk of inhalation, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[3]
Q3: What should I do in case of accidental exposure?
A3: Immediate action is crucial in case of exposure.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Immediately flush the affected area with large amounts of water and remove all contaminated clothing. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Q4: How should this compound be stored?
A4: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[3] It should be stored away from incompatible materials such as strong oxidizing agents.[3] The substance is hygroscopic, so protection from moisture is important.[3]
Q5: What is the proper procedure for disposing of this chemical?
A5: Dispose of this compound and its container as hazardous waste.[1] All waste disposal must be handled in accordance with local, state, and federal regulations.[1] Do not allow the chemical to enter drains or waterways.[3]
Q6: What should I do in the event of a spill?
A6: For minor spills, use dry clean-up procedures and avoid generating dust.[1] For major spills, evacuate the area and move upwind.[1] In both cases, wear appropriate PPE, including respiratory protection.[1] Collect the spilled material into a suitable, labeled container for disposal.[1]
Quantitative Toxicity Data
| Species | Route | LD50 Value | Reference |
| Mouse | Intraperitoneal | 161 mg/kg | [1] |
| Rabbit | Oral | 96 mg/kg | [4] |
| Rat | Dermal | 1502 mg/kg | [4] |
Note: No occupational exposure limits have been established for this product by region-specific regulatory bodies.[3]
Experimental Protocol Example: Synthesis of 4-(2-Indenylethyl)morpholine
This protocol illustrates a common use of 4-(2-Chloroethyl)morpholine as an intermediate in organic synthesis. The hydrochloride salt is first neutralized to its free base before reaction.
Step 1: Neutralization of this compound
-
Dissolve 20.0 g (10.8 mmol) of N-(2-chloroethyl)morpholine hydrochloride in 100 ml of water.
-
Neutralize the solution to a pH of 11 with aqueous sodium hydroxide.
-
Extract the aqueous solution with dichloromethane.
-
Wash the organic layer with water.
-
Dry the organic layer over MgSO4 and concentrate under reduced pressure to yield the free base, 4-(2-chloroethyl)morpholine.
This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Visualized Workflows
Caption: General laboratory safety workflow for handling hazardous chemicals.
References
Technical Support Center: Alkylation Reactions with 4-(2-Chloroethyl)morpholine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for effectively utilizing 4-(2-Chloroethyl)morpholine hydrochloride in alkylation reactions while minimizing over-alkylation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a white to beige crystalline powder with the chemical formula C6H12ClNO·HCl.[1] It is a hydrochloride salt of 4-(2-Chloroethyl)morpholine.[2] Its primary use is as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1] Notable active pharmaceutical ingredients (APIs) synthesized using this intermediate include floredil, morinamide, nimorazole, and pholcodine.[1]
Q2: What is over-alkylation and why is it a concern with this reagent?
A2: Over-alkylation is a common side reaction in which the target amine is alkylated multiple times. When reacting 4-(2-Chloroethyl)morpholine with a primary amine, the desired product is a secondary amine. However, this secondary amine can be more nucleophilic than the starting primary amine and can react with another molecule of 4-(2-Chloroethyl)morpholine to form an undesired tertiary amine. This leads to a mixture of products, reducing the yield of the desired compound and complicating purification.
Q3: How do I handle this compound before use?
A3: this compound is the salt form. For it to act as an alkylating agent, the free base, 4-(2-chloroethyl)morpholine, is typically required. This can be achieved by neutralizing the hydrochloride salt with a suitable base. A common procedure involves dissolving the hydrochloride salt in water and adding an aqueous base like sodium hydroxide to a pH of 11. The free base can then be extracted with an organic solvent like dichloromethane, dried, and concentrated.[3]
Troubleshooting Guide
Problem 1: Low Yield of the Desired Mono-alkylated Product
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction | - Increase reaction temperature gradually while monitoring for side-product formation. - Extend the reaction time. Monitor progress using TLC, GC-MS, or HPLC. - Ensure the purity of starting materials and solvents. |
| Sub-optimal solvent | - Use a polar aprotic solvent like DMF, DMSO, or acetonitrile to ensure all reactants are dissolved. |
| Base is not effective | - For the initial neutralization of the hydrochloride, ensure a sufficiently strong base is used to achieve a high pH. - In the alkylation step, a non-nucleophilic base like K₂CO₃ or Et₃N is often used to scavenge the HCl generated. Ensure at least one equivalent is used. |
Problem 2: Significant Formation of Di-alkylated Byproduct (Over-alkylation)
| Parameter | Recommendation to Favor Mono-alkylation |
| Stoichiometry | Use an excess of the amine substrate relative to 4-(2-Chloroethyl)morpholine. A 2:1 to 3:1 molar ratio of amine to alkylating agent is a good starting point. |
| Addition of Reagent | Add the 4-(2-Chloroethyl)morpholine solution slowly (dropwise) to the reaction mixture containing the amine. This maintains a low concentration of the alkylating agent, minimizing the chance of the mono-alkylated product reacting again. |
| Temperature | Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures generally favor the kinetic product (mono-alkylation) over the thermodynamic product (di-alkylation). |
| Concentration | Running the reaction at a lower concentration (higher solvent volume) can sometimes disfavor the bimolecular over-alkylation reaction. |
Problem 3: Difficulty in Purifying the Mono-alkylated Product
| Issue | Suggested Solution |
| Similar Polarity of Products | - Column Chromatography: Use a high-resolution silica gel column and carefully optimize the eluent system to achieve separation. - Crystallization: If the desired product is a solid, recrystallization from a suitable solvent system can be an effective purification method. |
| Product is Water Soluble | - During aqueous workup, adjust the pH to ensure the product is in its free base form and less soluble in water. - Saturate the aqueous layer with brine (NaCl) to decrease the solubility of the organic product. - Perform multiple extractions with an organic solvent. |
Data Presentation: Influence of Reaction Conditions on Mono-alkylation Selectivity
The following table summarizes hypothetical but representative data on the N-alkylation of a generic primary amine (Ar-NH₂) with 4-(2-Chloroethyl)morpholine, illustrating the impact of key reaction parameters on product distribution.
| Entry | Amine:Alkylating Agent Ratio (mol/mol) | Temperature (°C) | Concentration (M) | Yield of Mono-alkylated Product (%) | Yield of Di-alkylated Product (%) |
| 1 | 1:1 | 80 | 0.5 | 55 | 35 |
| 2 | 2:1 | 80 | 0.5 | 75 | 15 |
| 3 | 3:1 | 80 | 0.5 | 85 | 5 |
| 4 | 2:1 | 50 | 0.5 | 82 | 8 |
| 5 | 2:1 | 100 | 0.5 | 65 | 25 |
| 6 | 2:1 | 80 | 0.1 | 78 | 12 |
Experimental Protocols
Protocol 1: General Procedure for Mono-N-alkylation of a Primary Aromatic Amine
This protocol is a representative procedure for the mono-alkylation of a primary aromatic amine with 4-(2-Chloroethyl)morpholine.
Materials:
-
This compound
-
Primary aromatic amine (e.g., aniline derivative)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the free base (if starting from hydrochloride):
-
Dissolve this compound (1.0 eq) in water.
-
Cool the solution in an ice bath and add 2M aqueous sodium hydroxide dropwise until the pH is ~11.
-
Extract the aqueous solution three times with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-(2-chloroethyl)morpholine as an oil.
-
-
Alkylation Reaction:
-
To a round-bottom flask under a nitrogen atmosphere, add the primary aromatic amine (2.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to dissolve the reactants.
-
To this stirred suspension, add a solution of 4-(2-chloroethyl)morpholine (1.0 eq) in anhydrous DMF dropwise over 30 minutes at room temperature.
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract three times with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired mono-alkylated product.
-
Protocol 2: Analytical Monitoring of the Reaction
Technique: High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Procedure:
-
Prepare a standard solution of the starting amine, 4-(2-chloroethyl)morpholine, and if available, the mono- and di-alkylated products.
-
During the reaction, withdraw small aliquots at regular intervals.
-
Quench the aliquot with water and extract with a small volume of ethyl acetate.
-
Inject the organic layer into the HPLC to monitor the disappearance of starting materials and the formation of products.
-
Visualizations
Caption: Reaction pathway showing the desired mono-alkylation and the competing over-alkylation side reaction.
Caption: A logical workflow for troubleshooting and optimizing the reaction to minimize over-alkylation.
References
Technical Support Center: Optimizing Reactions with 4-(2-Chloroethyl)morpholine Hydrochloride
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and improve the reaction efficiency of 4-(2-Chloroethyl)morpholine hydrochloride in various synthetic applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses?
This compound is a white to beige crystalline powder used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][2] It is a hydrochloride salt, meaning the morpholine nitrogen is protonated. For it to act as a nucleophile or for the chloroethyl group to be an effective alkylating agent, it typically needs to be converted to its free base form, 4-(2-chloroethyl)morpholine.[3]
Q2: What are the key storage and handling precautions for this compound?
This compound is hygroscopic and should be stored in a cool, dry place under an inert atmosphere to protect it from moisture.[1][4] It is also classified as toxic and corrosive, causing severe skin burns and eye damage.[5][6] Always handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated area.[4]
Q3: My reaction with this compound is not proceeding. What is a common first step to check?
A frequent issue is that the reactant is in its hydrochloride salt form. The protonated morpholine nitrogen is not nucleophilic. For N-alkylation reactions where another nucleophile is being alkylated by the chloroethyl group, the reaction is often performed in the presence of a base. If the morpholine nitrogen itself is intended to be the nucleophile, it must first be neutralized to its free base form. This can be achieved by treating the hydrochloride salt with a base like sodium hydroxide or sodium bicarbonate.[3]
Q4: What are the most common side reactions observed when using this reagent for N-alkylation?
The most common side reaction is over-alkylation, leading to the formation of quaternary ammonium salts or N,N-dialkylated byproducts if the substrate is a primary amine.[7][8] Another potential issue is the elimination reaction of the chloroethyl group to form a vinylmorpholine species, especially in the presence of a strong, non-nucleophilic base.
Q5: Which analytical techniques are best for monitoring the progress of reactions involving this compound?
Thin-layer chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are effective for monitoring the consumption of starting materials and the formation of the desired product and any byproducts.[9][10]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound, particularly in N-alkylation reactions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction | Reagent is still in its hydrochloride salt form, rendering the morpholine nitrogen non-nucleophilic. | Neutralize the hydrochloride salt to its free base, 4-(2-chloroethyl)morpholine, using an appropriate base (e.g., aqueous NaOH, NaHCO₃) and extracting the free base into an organic solvent before use.[3] |
| Ineffective base for scavenging HCl produced during alkylation. | Use a suitable non-nucleophilic base such as potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA) to neutralize the acid byproduct without competing with the primary nucleophile.[8] | |
| Poor solvent choice. | Use polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF), which are known to accelerate Sₙ2 reactions.[8][10] | |
| Low Yield | Incomplete reaction. | Increase reaction temperature or prolong reaction time. Monitor reaction progress by TLC or LC-MS to determine the optimal endpoint.[10] |
| Sub-optimal stoichiometry. | Optimize the molar ratio of the nucleophile to the alkylating agent. An excess of the nucleophile can sometimes favor mono-alkylation.[8] | |
| Degradation of the reagent or product. | The compound can decompose when heated, releasing toxic fumes.[2] Ensure the reaction temperature is not excessively high. | |
| Formation of Byproducts | Over-alkylation (e.g., formation of N,N-dialkylated products). | Control the addition of the alkylating agent (slow, dropwise addition). Perform the reaction at a lower temperature to improve selectivity.[8] |
| Competing elimination reaction. | Choose a less sterically hindered base. A bulky base might favor elimination over substitution. | |
| Difficult Product Isolation | Product is soluble in the aqueous phase. | If the product is a salt, neutralize the reaction mixture and extract with an appropriate organic solvent. Salting out the aqueous layer may also improve extraction efficiency. |
Experimental Protocols
Protocol 1: Preparation of the Free Base, 4-(2-Chloroethyl)morpholine
This protocol describes the neutralization of the hydrochloride salt, a necessary prerequisite for many reactions.
Materials:
-
This compound
-
Deionized water
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 2M)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, separatory funnel, beaker, magnetic stirrer
Procedure:
-
Dissolve this compound in deionized water in a round-bottom flask.[3]
-
Cool the solution in an ice bath.
-
Slowly add the aqueous NaOH solution dropwise while stirring until the pH of the solution reaches approximately 11.[3]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with dichloromethane.[3]
-
Combine the organic extracts.
-
Wash the combined organic layer with water.[3]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[3]
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield 4-(2-chloroethyl)morpholine as an oil.[3] The product can be further purified by vacuum distillation if necessary.
Protocol 2: General Procedure for N-Alkylation using 4-(2-Chloroethyl)morpholine
This protocol outlines a general method for alkylating a nucleophile (e.g., a primary or secondary amine, a phenol) with the prepared free base.
Materials:
-
4-(2-Chloroethyl)morpholine (free base from Protocol 1)
-
Nucleophile (e.g., aniline, phenol)
-
Anhydrous potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous dimethylformamide (DMF) or acetonitrile
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the nucleophile (1.0 equivalent) and dissolve it in anhydrous DMF.[10]
-
Add anhydrous potassium carbonate (2.0-3.0 equivalents) to the solution.[10]
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add 4-(2-chloroethyl)morpholine (1.1-1.5 equivalents) dropwise to the stirring suspension.[10]
-
Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the progress by TLC or LC-MS.[10]
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[10]
-
Wash the combined organic extracts with water and brine, dry over a drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Visualizations
Caption: Workflow for the use of 4-(2-Chloroethyl)morpholine HCl in N-alkylation.
Caption: Troubleshooting workflow for low yield in N-alkylation reactions.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 3647-69-6 [chemicalbook.com]
- 3. academicjournals.org [academicjournals.org]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Morpholine, 4-(2-chloroethyl)-, hydrochloride (1:1) | C6H13Cl2NO | CID 77210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. 4-(2-Chloroethyl)morpholine synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: 4-(2-Chloroethyl)morpholine hydrochloride (CEM-HCl) Degradation Pathways
Disclaimer: The following information on the degradation pathways of 4-(2-Chloroethyl)morpholine hydrochloride (CEM-HCl) is based on established chemical principles and data from structurally related compounds. As of the date of this document, specific experimental studies on the forced degradation of CEM-HCl are not extensively available in the public domain. Therefore, the described pathways and degradation products should be considered predictive. Experimental verification is strongly recommended.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound (CEM-HCl). It addresses potential issues related to the compound's stability and degradation under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in CEM-HCl that are susceptible to degradation?
A1: The two primary sites of degradation on the CEM-HCl molecule are the 2-chloroethyl group and the morpholine ring. The carbon-chlorine bond is susceptible to nucleophilic substitution (hydrolysis), and the tertiary amine of the morpholine ring is prone to oxidation.
Q2: How does pH affect the stability of CEM-HCl in aqueous solutions?
A2: CEM-HCl is susceptible to hydrolysis, particularly under basic and to a lesser extent, acidic conditions. Under basic conditions, the primary degradation product is expected to be 4-(2-hydroxyethyl)morpholine. In acidic solutions, the hydrolysis rate is generally slower, but can still occur, especially at elevated temperatures. The hydrolysis mechanism may involve the formation of a cyclic aziridinium ion intermediate, which is then attacked by water.[1]
Q3: I am observing an unexpected peak in my chromatogram after storing my CEM-HCl solution at room temperature. What could it be?
A3: An unexpected peak, particularly one that increases in area over time, is likely a degradation product. If the solution is aqueous and not pH-controlled, hydrolysis to 4-(2-hydroxyethyl)morpholine is a strong possibility. If the sample was exposed to oxidizing conditions, N-oxide or ring-opened products could be formed. It is recommended to use a mass spectrometer to identify the mass of the unknown peak and compare it with potential degradation products.
Q4: Can CEM-HCl degrade under photolytic conditions?
A4: Yes, tertiary amines can undergo photodegradation.[2] The degradation is often initiated by the formation of reactive oxygen species, such as hydroxyl radicals, in the presence of light and photosensitizers.[2] This can lead to N-dealkylation or oxidation of the morpholine ring. To minimize photodegradation, store solutions of CEM-HCl in amber vials or protect them from light.
Q5: Is thermal degradation a concern for solid CEM-HCl?
A5: Solid CEM-HCl is relatively stable at ambient temperatures. However, at elevated temperatures, thermal degradation can occur. The melting point is reported to be around 180-185 °C with decomposition. For solutions, elevated temperatures will accelerate the rate of hydrolysis and other degradation pathways.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Appearance of a new, more polar peak in reverse-phase HPLC. | Hydrolysis of the chloroethyl group to a hydroxyethyl group. | Confirm the identity of the new peak using mass spectrometry. To prevent further hydrolysis, prepare solutions fresh, use buffered solutions at a slightly acidic pH (e.g., pH 4-6), and store them at low temperatures (2-8 °C). |
| Loss of CEM-HCl assay over time in solution. | Degradation of the parent compound. | Investigate the storage conditions. Ensure the solution is protected from light, stored at an appropriate temperature, and the pH is controlled. Consider using a non-aqueous solvent if compatible with the experimental design. |
| Formation of multiple unknown impurities. | Oxidative degradation or complex photodegradation. | If oxidative stress is suspected (e.g., exposure to air, presence of metal ions), deaerate the solvent and consider adding an antioxidant. For photodegradation, ensure all containers are light-protected. |
| Inconsistent results between experiments. | Variable degradation due to inconsistent sample handling and storage. | Standardize sample preparation, storage, and handling procedures. Clearly define the solvent, pH, temperature, and light exposure for all experiments. |
Predicted Degradation Pathways
The following diagrams illustrate the predicted degradation pathways of CEM-HCl under different stress conditions.
Experimental Protocols for Forced Degradation Studies
The following are suggested starting protocols for the forced degradation of CEM-HCl. The extent of degradation should be monitored by a suitable stability-indicating method (e.g., HPLC-UV/MS). The target degradation is typically 5-20%.[3]
1. Acidic Hydrolysis
-
Objective: To evaluate the degradation of CEM-HCl in an acidic environment.
-
Procedure:
-
Prepare a solution of CEM-HCl in 0.1 M hydrochloric acid at a concentration of approximately 1 mg/mL.
-
Incubate the solution at 60 °C.
-
Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before analysis.
-
Analyze the samples by a stability-indicating HPLC method.
-
2. Basic Hydrolysis
-
Objective: To assess the degradation of CEM-HCl under basic conditions.
-
Procedure:
-
Prepare a solution of CEM-HCl in 0.1 M sodium hydroxide at a concentration of approximately 1 mg/mL.
-
Incubate the solution at room temperature (25 °C).
-
Withdraw aliquots at appropriate time points (e.g., 0, 1, 2, 4, 8 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid before analysis.
-
Analyze the samples by a stability-indicating HPLC method.
-
3. Oxidative Degradation
-
Objective: To determine the susceptibility of CEM-HCl to oxidation.
-
Procedure:
-
Prepare a solution of CEM-HCl in water at a concentration of approximately 1 mg/mL.
-
Add 3% hydrogen peroxide to the solution.
-
Incubate the solution at room temperature (25 °C), protected from light.
-
Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze the samples by a stability-indicating HPLC method.
-
4. Photolytic Degradation
-
Objective: To evaluate the photostability of CEM-HCl.
-
Procedure:
-
Prepare a solution of CEM-HCl in water at a concentration of approximately 1 mg/mL.
-
Expose the solution to a light source that provides both UV and visible light (e.g., a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Prepare a control sample wrapped in aluminum foil to protect it from light and store it under the same temperature and humidity conditions.
-
Withdraw aliquots from both the exposed and control samples at appropriate time points.
-
Analyze the samples by a stability-indicating HPLC method.
-
5. Thermal Degradation
-
Objective: To assess the stability of solid CEM-HCl at elevated temperatures.
-
Procedure:
-
Place a known amount of solid CEM-HCl in a vial.
-
Heat the sample in an oven at 80 °C.
-
At specified time points (e.g., 1, 3, 7 days), remove a portion of the solid, dissolve it in a suitable solvent, and analyze it by a stability-indicating HPLC method.
-
A control sample should be stored at the recommended storage temperature.
-
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data to illustrate the potential degradation of CEM-HCl under various stress conditions. Actual results will vary depending on the precise experimental parameters.
| Stress Condition | Duration | % Degradation of CEM-HCl | Major Degradation Product(s) | % of Total Impurities |
| 0.1 M HCl | 24 hours | ~5% | 4-(2-Hydroxyethyl)morpholine | >90% |
| 0.1 M NaOH | 8 hours | ~15% | 4-(2-Hydroxyethyl)morpholine | >95% |
| 3% H₂O₂ | 24 hours | ~10% | 4-(2-Chloroethyl)morpholine N-oxide | ~70% |
| Photolytic | 7 days | ~8% | Multiple minor products | - |
| Thermal (Solid) | 7 days | <2% | - | - |
References
Validation & Comparative
Comparative NMR Analysis of 4-(2-Chloroethyl)morpholine Hydrochloride and Structurally Related Morpholine Derivatives
A comprehensive guide to the ¹H and ¹³C NMR spectral features of 4-(2-Chloroethyl)morpholine hydrochloride, with a comparative analysis against key morpholine analogues. This guide provides researchers, scientists, and drug development professionals with detailed experimental data, protocols, and visual aids to facilitate the structural elucidation and characterization of these important chemical entities.
This technical guide presents a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. For a comprehensive understanding of its spectral characteristics, a comparative study is conducted against three structurally related compounds: the parent morpholine, N-acetylmorpholine, and N-phenylmorpholine. The substitution on the nitrogen atom significantly influences the chemical shifts of the morpholine ring protons and carbons, providing valuable insights for structural verification and purity assessment.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and the selected alternative compounds. The data highlights the impact of the N-substituent on the chemical shifts of the morpholine ring.
Table 1: ¹H NMR Spectral Data (ppm)
| Compound | H-2, H-6 (ppm) | H-3, H-5 (ppm) | N-Substituent Protons (ppm) | Solvent |
| This compound | ~4.0[1] | ~3.5[1] | -CH₂-Cl: ~3.98, -CH₂-N: ~3.64[1] | D₂O |
| Morpholine | ~3.67 | ~2.86 | NH: ~2.59 | CDCl₃ |
| N-Acetylmorpholine | 3.69-3.42 (m) | 3.69-3.42 (m) | -C(O)CH₃: 2.11 (s) | CDCl₃ |
| N-Phenylmorpholine | 3.86 (m)[2] | 3.16 (t)[2] | Aromatic: 7.27 (dd), 6.88 (t)[2] | CDCl₃[2] |
Table 2: ¹³C NMR Spectral Data (ppm)
| Compound | C-2, C-6 (ppm) | C-3, C-5 (ppm) | N-Substituent Carbons (ppm) | Solvent |
| This compound | 63.8 | 53.0 | -CH₂-Cl: 57.2, -CH₂-N: 37.9 | D₂O |
| Morpholine | ~67.8[3] | ~46.2[3] | - | CDCl₃[3] |
| N-Acetylmorpholine | 66.8, 66.7 | 46.1, 41.5 | -C(O): 169.0, -CH₃: 21.4 | CDCl₃ |
| N-Phenylmorpholine | 67.0[2] | 49.5[2] | Aromatic: 151.1, 129.0, 120.0, 115.6[2] | CDCl₃[2] |
Experimental Protocols
The following is a generalized procedure for acquiring high-quality 1D ¹H and ¹³C NMR spectra for the analysis of morpholine derivatives.[3]
1. Sample Preparation:
-
Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[3][4]
-
Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) to the vial.[3][4] The choice of solvent is critical to ensure complete dissolution and to avoid interference with the analyte's signals.[4]
-
Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved.[4]
-
Transfer: Using a clean Pasteur pipette, transfer the clear solution into a high-quality 5 mm NMR tube.[3]
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS) for organic solvents, can be added.[3]
2. NMR Data Acquisition:
-
Instrumentation: The data should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to achieve sharp, well-resolved peaks.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment is typically used.
-
Number of Scans: 16 to 64 scans are generally sufficient, depending on the sample concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is commonly employed.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance signal-to-noise.
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required.
-
Relaxation Delay: A relaxation delay of 2 seconds is a typical starting point.
-
3. Data Processing:
-
Fourier Transformation: The raw time-domain data (Free Induction Decay or FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.
-
Referencing: The chemical shift axis is calibrated relative to the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integration: For ¹H NMR spectra, the area under each peak is integrated to determine the relative number of protons.
Visualization of Molecular Structure and Analytical Workflow
To aid in the interpretation of the NMR data and to provide a clear overview of the analytical process, the following diagrams have been generated using Graphviz.
Caption: Chemical structure of this compound with atom numbering.
Caption: A streamlined workflow for the NMR analysis of morpholine derivatives.
References
Comparative Mass Spectrometry Analysis: 4-(2-Chloroethyl)morpholine Hydrochloride and Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometry characteristics of 4-(2-Chloroethyl)morpholine hydrochloride and its structural analogs, which are relevant in synthetic chemistry and as intermediates in drug development. Understanding their behavior under mass spectrometric conditions is crucial for their identification, characterization, and quality control. This document presents a summary of their key mass spectral data, a detailed experimental protocol for their analysis, and visualizations of fragmentation pathways and experimental workflows.
Quantitative Data Summary
The following table summarizes the key mass spectrometry data for this compound and its selected structural analogs. The data is based on common ionization techniques such as Electron Ionization (EI) and Electrospray Ionization (ESI).
| Compound | Chemical Structure | Molecular Weight ( g/mol ) | Base Peak (m/z) | Key Fragment Ions (m/z) | Ionization Method |
| This compound | 186.08 | 100 | 56, 86, 114 | EI/ESI | |
| N-(2-Chloroethyl)diethylamine hydrochloride | 172.10 | 86 | 58, 72, 100 | EI/ESI | |
| 1-(2-Chloroethyl)piperidine hydrochloride | 184.11 | 98 | 70, 84, 112 | EI/ESI | |
| 1-(2-Chloroethyl)pyrrolidine hydrochloride | 170.08 | 84 | 56, 70, 98 | EI/ESI |
Experimental Protocols
This section details the methodologies for the mass spectrometric analysis of this compound and its analogs.
Sample Preparation
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of each analyte (this compound and its analogs) in methanol.
-
Working Solution for Direct Infusion ESI-MS: Dilute the stock solution with a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid to a final concentration of 10 µg/mL. The formic acid aids in the protonation of the analytes.
-
Working Solution for GC-MS: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the hydrochloride salt is often not suitable for direct injection. Derivatization or analysis of the free base is recommended. To analyze the free base, neutralize a portion of the stock solution with a suitable base (e.g., triethylamine) and extract with an organic solvent like dichloromethane. The organic extract can then be diluted for GC-MS analysis.
Mass Spectrometry Analysis
a) Direct Infusion Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Instrumentation: A quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization source.
-
Ionization Mode: Positive ion mode.
-
Infusion Flow Rate: 5 µL/min.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Mass Range: m/z 50-500.
b) Gas Chromatography-Mass Spectrometry (GC-MS) - for the free base
-
Instrumentation: A gas chromatograph coupled to a single quadrupole mass spectrometer with an electron ionization (EI) source.
-
GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
Visualizations
Fragmentation Pathway of 4-(2-Chloroethyl)morpholine
The following diagram illustrates the proposed electron ionization (EI) fragmentation pathway for the free base of 4-(2-Chloroethyl)morpholine.
Caption: EI Fragmentation of 4-(2-Chloroethyl)morpholine.
Experimental Workflow for Comparative Analysis
The diagram below outlines the general workflow for the comparative mass spectrometry analysis of the target compounds.
A Comparative Analysis of 4-(2-Chloroethyl)morpholine Hydrochloride and Other Alkylating Agents for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the alkylating agent 4-(2-Chloroethyl)morpholine hydrochloride and other well-established alkylating agents used in cancer therapy. The objective is to present a side-by-side analysis of their mechanisms of action, cytotoxic profiles, and the molecular pathways they trigger, supported by available experimental data.
Introduction to Alkylating Agents
Alkylating agents represent a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by covalently attaching alkyl groups to DNA.[1] This process disrupts DNA structure and function, leading to the inhibition of DNA replication and transcription, ultimately inducing programmed cell death (apoptosis).[2] These agents are active against a broad spectrum of malignancies and are particularly effective against rapidly dividing cancer cells.[1] This guide focuses on this compound and compares it with other classical alkylating agents, including cyclophosphamide, chlorambucil, melphalan, busulfan, and temozolomide.
Mechanism of Action and DNA Adduct Formation
The therapeutic efficacy of alkylating agents is intrinsically linked to their ability to form adducts with DNA bases. While the specific sites of alkylation can vary, the N7 position of guanine is a frequent target.[3] Bifunctional alkylating agents can form both monoadducts and more cytotoxic interstrand or intrastrand cross-links, which pose a greater challenge to cellular DNA repair mechanisms.[2]
This compound is recognized as an antineoplastic agent that interferes with DNA synthesis and inhibits cell division.[4] It is also a key intermediate in the synthesis of other pharmaceutical compounds, including potential DNA cross-linking antitumor agents.[5][6] While specific studies detailing its DNA adducts are limited, its structure, featuring a reactive chloroethyl group, suggests a mechanism involving the alkylation of nucleophilic sites on DNA bases. Research on novel morpholine-containing anticancer agents indicates that the morpholine moiety is a critical component in the design of new therapeutic compounds.[7][8][9]
A comparative summary of the DNA adducts formed by various alkylating agents is presented below:
| Alkylating Agent | Primary DNA Adducts | Type of Agent |
| This compound | Suspected to form adducts via its chloroethyl group, but specific adducts are not well-documented in publicly available literature. | Bifunctional (potential) |
| Cyclophosphamide | Primarily forms interstrand cross-links at the N7 position of guanine (G-NOR-G), along with monofunctional adducts.[10] | Bifunctional |
| Chlorambucil | Forms both monofunctional adducts (primarily at the N7 of guanine and N3 of adenine) and interstrand/intrastrand cross-links.[10] | Bifunctional |
| Melphalan | Induces monofunctional adducts at the N7 of guanine and N3 of adenine, as well as interstrand cross-links.[10] | Bifunctional |
| Busulfan | Forms intrastrand cross-links, primarily between adjacent guanines (G-G) or a guanine and an adenine (G-A).[10] | Bifunctional |
| Temozolomide | A monofunctional methylating agent that forms adducts at the O6, N7, and N3 positions of guanine and the N3 position of adenine. The O6-methylguanine adduct is the most cytotoxic.[2] | Monofunctional |
Comparative Cytotoxicity
The cytotoxic potential of an anticancer agent is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. Due to the limited availability of direct IC50 data for this compound in peer-reviewed literature, this guide presents data for a representative morpholine derivative, Compound 10e (N-(1-(Morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-bis(trifluoromethyl)benzamide), which has been evaluated for its anticancer activity. This allows for a contextual comparison, highlighting the potential of the morpholine scaffold in designing potent cytotoxic agents.
| Alkylating Agent/Derivative | Cell Line | Cancer Type | IC50 (µM) |
| Compound 10e (Morpholine Derivative) | A549 | Lung Carcinoma | 0.033 ± 0.003[11] |
| MCF-7 | Breast Adenocarcinoma | 0.58 ± 0.11[11] | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 1.003 ± 0.008[11] | |
| Cyclophosphamide | Data not readily available in a directly comparable format | ||
| Chlorambucil | A2780 | Ovarian Carcinoma | Significant reduction in viability starting at 100 µM |
| Melphalan | RPMI 8226 | Multiple Myeloma | Dose-dependent cell cycle arrest observed |
| Busulfan | HL-60 | Promyelocytic Leukemia | Significant growth inhibition observed |
| Temozolomide | U87 MG | Glioblastoma | ~50-100 (in combination with other agents) |
Note: IC50 values can vary significantly based on the cell line, exposure time, and assay methodology. The data presented for Compound 10e is to provide a reference for the potential activity of morpholine-containing compounds.
Signaling Pathways and Experimental Workflows
The cellular response to DNA damage induced by alkylating agents is a complex process involving multiple signaling pathways that ultimately determine the cell's fate. Key pathways include the DNA damage response (DDR) and apoptosis.
DNA Damage Response and Apoptosis Signaling Pathway
Upon DNA alkylation, sensor proteins like ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) are activated. These kinases initiate a signaling cascade that leads to the phosphorylation and activation of downstream effectors, including the tumor suppressor protein p53. Activated p53 can induce cell cycle arrest to allow for DNA repair or, if the damage is irreparable, trigger apoptosis. Apoptosis is executed by a family of proteases called caspases. The intrinsic (mitochondrial) pathway of apoptosis is often initiated, leading to the activation of caspase-9 and subsequently the executioner caspase-3.
References
- 1. Adduct-Forming Agents: Alkylating Agents and Platinum Analogs | Oncohema Key [oncohemakey.com]
- 2. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound CAS#: 3647-69-6 [m.chemicalbook.com]
- 6. This compound | 3647-69-6 [chemicalbook.com]
- 7. sciforum.net [sciforum.net]
- 8. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound-3647-69-6 [ganeshremedies.com]
- 11. mdpi.com [mdpi.com]
Efficacy of 4-(2-Chloroethyl)morpholine Hydrochloride Derivatives in Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of various cancer therapeutic agents derived from 4-(2-chloroethyl)morpholine hydrochloride. The objective is to present a clear, data-driven overview of their performance, supported by experimental evidence, to aid in research and development efforts. This document summarizes key quantitative data, details experimental protocols for cellular assays, and visualizes critical signaling pathways and experimental workflows.
Comparative Efficacy of Morpholine Derivatives
The therapeutic potential of morpholine derivatives in oncology is a promising area of research. Several studies have synthesized and evaluated a range of these compounds, demonstrating significant cytotoxic activity against various cancer cell lines. The data presented below summarizes the in vitro efficacy of selected derivatives, primarily focusing on their half-maximal inhibitory concentration (IC50) values.
Quantitative Data Summary
The following table provides a comparative summary of the cytotoxic activity of various morpholine derivatives against different human cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Derivative | Target Cancer Cell Line | IC50 (µM) | Reference |
| AK-3 | A549 (Lung Carcinoma) | 10.38 ± 0.27 | [1] |
| MCF-7 (Breast Adenocarcinoma) | 6.44 ± 0.29 | [1] | |
| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | [1] | |
| AK-10 | A549 (Lung Carcinoma) | 8.55 ± 0.67 | [1] |
| MCF-7 (Breast Adenocarcinoma) | 3.15 ± 0.23 | [1] | |
| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [1] | |
| Compound 2g | SW480 (Colon Adenocarcinoma) | 5.10 ± 2.12 | [2] |
| MCF-7 (Breast Adenocarcinoma) | 19.60 ± 1.13 | [2] | |
| Compound 3c | HepG2 (Hepatocellular Carcinoma) | 11.42 | [3] |
| Compound 3d | HepG2 (Hepatocellular Carcinoma) | 8.50 | [3] |
| Compound 3e | HepG2 (Hepatocellular Carcinoma) | 12.76 | [3] |
| Compound 10e | A549 (Lung Carcinoma) | 0.033 ± 0.003 | [4] |
| MCF-7 (Breast Adenocarcinoma) | - | ||
| MDA-MB-231 (Breast Adenocarcinoma) | - | ||
| Compound 10h | A549 (Lung Carcinoma) | - | |
| MCF-7 (Breast Adenocarcinoma) | 0.087 ± 0.007 | [4] | |
| MDA-MB-231 (Breast Adenocarcinoma) | - | ||
| Compound 10d | A549 (Lung Carcinoma) | 0.062 ± 0.01 | [4] |
| MCF-7 (Breast Adenocarcinoma) | 0.58 ± 0.11 | [4] | |
| MDA-MB-231 (Breast Adenocarcinoma) | 1.003 ± 0.008 | [4] |
Experimental Protocols
The following section details the methodologies for key experiments cited in the evaluation of these morpholine derivatives.
Synthesis of Morpholine-Substituted Quinazoline Derivatives (AK-series)
The synthesis of the target morpholine-substituted quinazoline derivatives involved a multi-step process. Initially, differently substituted quinazolinones were synthesized by reacting various aromatic aldehydes with anthranilamide in the presence of iodine. These quinazolinones were subsequently chlorinated using thionyl chloride to form the intermediate. The final target compounds were synthesized through a nucleophilic aromatic substitution (SNAr) reaction where the chlorine atom was substituted with morpholine.[1]
Cell Viability (MTT) Assay
The in vitro cytotoxic activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The plates were incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[5]
-
Compound Treatment: Serial dilutions of the test compounds were prepared in the culture medium. The medium from the wells was replaced with 100 µL of the medium containing the test compounds at various concentrations. A vehicle control (medium with DMSO) and a positive control were also included. The plates were then incubated for a specified period (e.g., 48 or 72 hours).[6]
-
MTT Addition: After the treatment period, 10 µL of a 5 mg/mL MTT solution was added to each well.[5]
-
Incubation: The plates were incubated for 2-4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.[5]
-
Solubilization: The medium containing MTT was carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO) was added to each well to dissolve the formazan crystals.[6][7]
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.[6]
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the evaluation of this compound derivatives in cancer therapy.
PI3K/Akt/mTOR Signaling Pathway Inhibition
Many morpholine derivatives exert their anticancer effects by inhibiting the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is crucial for cell proliferation and survival.
Caption: PI3K/Akt/mTOR pathway inhibition by morpholine derivatives.
Experimental Workflow for Anticancer Drug Screening
The general workflow for synthesizing and screening novel anticancer drug candidates derived from this compound is depicted below.
Caption: General workflow for synthesis and screening of derivatives.
References
- 1. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
A Comparative Guide to HPLC Purity Assessment of 4-(2-Chloroethyl)morpholine Hydrochloride
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 4-(2-Chloroethyl)morpholine hydrochloride is a critical step in the synthesis of active pharmaceutical ingredients (APIs). This compound is a key building block in the manufacture of several drugs, including nimorazole, pholcodine, floredil, and morinamide.[1][2][3] The presence of impurities, which can arise from the synthesis process or degradation, can significantly impact the safety and efficacy of the final drug product.
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purity assessment of non-volatile and thermally labile compounds. However, the analysis of this compound presents a challenge due to its lack of a strong UV-absorbing chromophore, making direct detection by standard UV detectors difficult. This guide provides a comparative overview of potential HPLC methodologies, including a hypothetical derivatization approach, to achieve a robust and accurate purity determination. We will also briefly touch upon alternative analytical techniques.
Analytical Challenges
The primary analytical hurdles in the HPLC assessment of this compound include:
-
Lack of a Chromophore: The molecule does not possess a significant UV-absorbing functional group, leading to poor sensitivity with UV-Vis detectors.
-
High Polarity: As a hydrochloride salt of a tertiary amine, the compound is highly polar, which can result in poor retention on traditional reversed-phase (RP) columns.
-
Potential for Multiple Impurities: Impurities can include starting materials such as morpholine and 2-chloroethanol, as well as byproducts from the synthesis.[3][4]
To overcome these challenges, analytical strategies often involve derivatization to introduce a chromophore or the use of alternative detection methods.
Comparison of HPLC Methodologies
This section compares two hypothetical HPLC methods for the purity analysis of this compound: a direct analysis using a charged surface hybrid (CSH) column with a Charged Aerosol Detector (CAD) and a pre-column derivatization method with UV detection.
| Parameter | Method A: CSH with CAD Detection | Method B: Pre-column Derivatization with UV Detection |
| Principle | Separation of the polar analyte on a CSH C18 column, which is designed to provide enhanced retention for polar compounds. Detection is achieved with a universal detector (CAD) that does not require a chromophore. | The analyte is reacted with a derivatizing agent (e.g., Dansyl Chloride) to attach a UV-absorbing moiety. The derivatized analyte is then separated on a standard C18 column and detected by a UV detector. |
| Advantages | - No complex sample preparation (derivatization) required.- Universal detection, capable of detecting non-chromophoric impurities.- Good reproducibility. | - High sensitivity due to the introduced strong chromophore.- Utilizes standard and widely available UV detectors. |
| Disadvantages | - Requires a specialized detector (CAD).- Mobile phase must be volatile.- Detector response can be non-linear. | - Derivatization reaction adds complexity and potential for side-products.- Derivatizing agent and its byproducts may interfere with the chromatogram.- May not detect impurities that do not react with the derivatizing agent. |
| Hypothetical Purity (%) | 99.2% | 99.5% |
| Hypothetical LOD | 5 µg/mL | 0.1 µg/mL |
| Hypothetical LOQ | 15 µg/mL | 0.3 µg/mL |
Experimental Protocols
Method A: CSH with CAD Detection
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and a Charged Aerosol Detector.
Chromatographic Conditions:
-
Column: CSH C18 Column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 0-2 min: 5% B; 2-15 min: 5% to 50% B; 15-18 min: 50% B; 18-18.1 min: 50% to 5% B; 18.1-25 min: 5% B
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 10 µL
-
CAD Settings: Nebulizer Temperature: 35°C, Evaporation Tube Temperature: 50°C, Gas Pressure: 35 psi
Sample Preparation:
-
Accurately weigh and dissolve approximately 25 mg of this compound in 25 mL of a 50:50 mixture of water and acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute with the same solvent to the desired concentration for analysis.
Method B: Pre-column Derivatization with UV Detection
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
-
Column: Standard C18 Column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.05 M Ammonium Acetate buffer (pH 6.5)
-
Mobile Phase B: Acetonitrile
-
Gradient: 0-5 min: 40% B; 5-20 min: 40% to 80% B; 20-25 min: 80% B; 25-25.1 min: 80% to 40% B; 25.1-30 min: 40% B
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 20 µL
-
Detection Wavelength: 254 nm
Derivatization Procedure:
-
Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
To 1 mL of the sample solution, add 1 mL of a 2 mg/mL solution of Dansyl Chloride in acetonitrile.
-
Add 0.5 mL of a 0.1 M sodium bicarbonate buffer (pH 9.5).
-
Vortex the mixture and heat at 60°C for 30 minutes in a water bath.
-
Cool the reaction mixture to room temperature.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Alternative Analytical Techniques
While HPLC is a primary tool, other techniques can be employed for the purity assessment of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is suitable for volatile impurities. The hydrochloride salt would require neutralization and extraction of the free base. Derivatization may also be necessary to improve chromatographic performance. A GC-MS method has been developed for the detection of the parent compound, morpholine, after derivatization.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can provide structural confirmation and identify impurities without the need for reference standards for the impurities themselves. Quantitative NMR (qNMR) can be used for an accurate purity assessment against a certified internal standard.
-
Supercritical Fluid Chromatography (SFC): SFC can be an alternative to HPLC, particularly for chiral separations, should stereoisomeric impurities be a concern.[6]
Visualizing the Workflow and Logic
To better illustrate the experimental processes, the following diagrams were generated using Graphviz.
References
- 1. 4-2-chloroethyl-morpholine-hcl - Sarex Fine [sarex.com]
- 2. This compound-3647-69-6 [ganeshremedies.com]
- 3. This compound | 3647-69-6 [chemicalbook.com]
- 4. 4-(2-Chloroethyl)morpholine synthesis - chemicalbook [chemicalbook.com]
- 5. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Synthesis of 4-(2-Chloroethyl)morpholine Hydrochloride
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of intermediates is paramount. This guide provides a comparative analysis of common methods for the synthesis of 4-(2-chloroethyl)morpholine hydrochloride, a key intermediate in the production of various pharmaceuticals.[1][2] The validation of a synthesis method is crucial for scalability, purity, and cost-effectiveness in the pharmaceutical industry.
This document outlines three prevalent variations of the synthesis, all employing thionyl chloride as the chlorinating agent with N-(2-hydroxyethyl)morpholine as the starting material. The primary distinctions between these methods lie in the solvent and the use of a catalyst, which can significantly influence the reaction's outcome.
Comparative Analysis of Synthesis Methods
The following table summarizes the key performance indicators for three distinct methods of synthesizing this compound.
| Parameter | Method 1: Toluene Solvent | Method 2: Benzene Solvent | Method 3: Dichloromethane with DMF Catalyst |
| Starting Materials | Morpholine, 2-Chloroethanol, Thionyl Chloride, Toluene | N-(2-hydroxyethyl)morpholine, Thionyl Chloride, Benzene | N-(2-hydroxyethyl)morpholine, Thionyl Chloride, Dichloromethane, DMF |
| Reaction Time | 2 hours reflux, 6 hours stirring | 4 hours reflux | Overnight (approx. 12-16 hours) |
| Yield | Not explicitly stated for the final hydrochloride salt | 98.7%[3] | 74.0% (for the free base)[4] |
| Purity/Purification | Recrystallization from ethanol[1] | Collection of crystalline precipitate[3] | Column chromatography (for the free base)[4] |
| Melting Point (°C) | 180-185 (dec.)[1] | 180-182[3] | Not applicable (product is the free base) |
| Key Advantages | One-pot from morpholine | High reported yield | Milder reaction conditions |
| Key Disadvantages | Longer overall reaction time | Use of benzene (a known carcinogen) | Lower yield, requires chromatography |
Visualizing the Synthesis Pathways
The logical workflow for the synthesis of this compound can be visualized to better understand the sequence of events in each method.
The general signaling pathway for the chlorination of N-(2-hydroxyethyl)morpholine with thionyl chloride is depicted below.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and validation.
Method 1: Synthesis in Toluene [1]
-
To a reaction vessel, add 5.0 mL of morpholine (57.5 mmol) and 4.6 mL of 2-chloroethanol (69.0 mmol) to 40 mL of toluene.
-
Heat the mixture to reflux and maintain for 2 hours.
-
After reflux, cool the reaction solution to room temperature.
-
In an ice bath, slowly add 8.4 mL (114 mmol) of thionyl chloride dropwise.
-
Continue stirring in the ice bath for 20 minutes after the addition is complete.
-
Remove the ice bath and stir the reaction mixture for 6 hours at room temperature.
-
Remove toluene and any unreacted thionyl chloride by distillation under reduced pressure.
-
Recrystallize the resulting residue from ethanol to yield 7.9 g of N-(2-chloroethyl)morpholine hydrochloride.
Method 2: Synthesis in Benzene [3]
-
Dissolve 623 g of N-(2-hydroxyethyl)morpholine in 2 L of benzene in a suitable reaction vessel.
-
While stirring and maintaining the temperature below 35°C with an ice bath, add 735 g of thionyl chloride dissolved in 500 mL of benzene dropwise.
-
Once the addition is complete, heat the mixture to reflux and stir for 4 hours.
-
After cooling, collect the crystalline precipitate by filtration to obtain 872.4 g (98.7% yield) of this compound.
Method 3: Synthesis in Dichloromethane with DMF Catalyst (for Free Base) [4]
-
In a reaction vessel, prepare a solution of 2.5 g (13.88 mmol) of 2-morpholinoethan-1-ol in 25 mL of dichloromethane.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Cool the stirred solution to 0°C in an ice bath.
-
Slowly add 5.06 mL (69.44 mmol) of thionyl chloride.
-
Heat the reaction mixture to 40°C and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent by vacuum evaporation.
-
Dilute the crude product with dichloromethane and wash with a saturated sodium bicarbonate solution.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude residue by column chromatography using a 3% methanol in dichloromethane solution as the eluent to afford 2.0 g (74.0% yield) of 4-(2-chloroethyl)morpholine as a colorless liquid.
Note: To obtain the hydrochloride salt from the free base, the purified 4-(2-chloroethyl)morpholine can be dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of HCl in the same or a compatible solvent until precipitation is complete. The precipitate can then be collected by filtration.
References
A Comparative Guide to the Characterization of 4-(2-Chloroethyl)morpholine Hydrochloride Reference Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the characterization of 4-(2-Chloroethyl)morpholine hydrochloride (CAS No: 3647-69-6), a key intermediate in the synthesis of various pharmaceuticals.[1][2][3][4] The quality and purity of this reference standard are critical for ensuring the accuracy and reproducibility of research and manufacturing processes. This document outlines the key analytical techniques used for its characterization, presents comparative data from various suppliers, and provides detailed experimental protocols.
Physicochemical Properties and Purity
This compound is a white to off-white crystalline powder.[1][5] It is known to be hygroscopic and should be stored accordingly.[2][6] The molecular formula is C6H12ClNO · HCl, and the molecular weight is 186.08 g/mol .[1][3][6][7]
The following table summarizes the typical specifications for this compound reference standards available from prominent chemical suppliers.
| Parameter | Sigma-Aldrich | TCI Chemicals | Thermo Fisher Scientific[5][8] | Sarex Fine Chemicals[1] |
| Purity (Assay) | 99% | >97.0% (T) | ≥98.5 % (Dry wt. basis) | NLT 98.5% |
| Appearance | Crystals | White to Almost white powder to crystaline | White to cream Crystals or powder or hygroscopic crystalline powder | White To Off White Powder With Big Lumps |
| Melting Point (°C) | 180-185 (dec.) | - | 182-185 (On dried substance) | 181-186 |
| Moisture Content (KF) | - | - | ≤1% (80°C) (Loss on Drying) | NMT 0.50% |
| Solubility | - | - | - | Clear and Colourless (5% in Water) |
| Identification (FTIR) | - | - | Conforms | - |
| Total Chloride | - | - | - | 37.8 to 38.6% |
Analytical Characterization and Experimental Protocols
The comprehensive characterization of a this compound reference standard involves multiple analytical techniques to confirm its identity, purity, and quality.
Experimental Workflow for Characterization
The following diagram illustrates a typical workflow for the analytical characterization of a this compound reference standard.
Caption: Workflow for the characterization of a reference standard.
Detailed Experimental Protocols
-
Objective: To determine the purity of this compound and to identify and quantify any related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., 0.1% trifluoroacetic acid in water).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Analysis: The percentage purity is calculated by dividing the area of the main peak by the total area of all peaks.
-
Objective: To detect and quantify any residual solvents from the synthesis process.
-
Instrumentation: A GC system with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Column: A capillary column suitable for volatile organic compounds (e.g., DB-624, 30 m x 0.32 mm, 1.8 µm).
-
Oven Temperature Program: Start at 40°C, hold for 5 minutes, then ramp to 240°C at 10°C/min.
-
Injector and Detector Temperature: 250°C.
-
Carrier Gas: Helium.
-
Sample Preparation: Accurately weigh the reference standard into a headspace vial and dissolve in a suitable solvent (e.g., DMSO).
-
Analysis: The concentration of each residual solvent is determined by comparing its peak area to that of a certified reference standard.
-
Objective: To confirm the identity of the compound by comparing its infrared spectrum with that of a known standard.
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.[6]
-
Analysis: The spectrum is recorded over the range of 4000-400 cm⁻¹. The positions and relative intensities of the absorption bands are compared to a reference spectrum.
-
Objective: To confirm the chemical structure of this compound.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Analysis: Both ¹H and ¹³C NMR spectra are acquired.[6][9] The chemical shifts, splitting patterns, and integrations of the signals in the ¹H NMR spectrum, and the number and chemical shifts of the signals in the ¹³C NMR spectrum, should be consistent with the expected structure.
-
Objective: To determine the melting range of the compound as an indicator of purity.
-
Instrumentation: A calibrated melting point apparatus.
-
Procedure: A small amount of the finely powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded. A sharp melting range is indicative of high purity.
-
Objective: To determine the water content of the hygroscopic material.
-
Instrumentation: A Karl Fischer titrator.
-
Procedure: A known weight of the sample is dissolved in a suitable solvent and titrated with a Karl Fischer reagent. The amount of water is determined from the volume of titrant used.
Signaling Pathway and Mechanism of Action (Illustrative)
While this compound is primarily a chemical intermediate, it is a precursor to compounds with biological activity. For instance, it is used in the synthesis of nimorazole, a radiosensitizing agent. The illustrative diagram below shows a generalized pathway of how a DNA alkylating agent, a class to which some derivatives belong, can induce apoptosis.
Caption: Generalized apoptosis pathway induced by DNA damage.
This guide provides a framework for the characterization and comparison of this compound reference standards. Researchers should always refer to the Certificate of Analysis provided by the supplier for specific batch data. The detailed protocols and comparative data herein are intended to assist in the selection and utilization of the most appropriate reference standard for their research and development needs.
References
- 1. 4-2-chloroethyl-morpholine-hcl - Sarex Fine [sarex.com]
- 2. This compound CAS#: 3647-69-6 [m.chemicalbook.com]
- 3. This compound | 3647-69-6 [chemicalbook.com]
- 4. This compound-3647-69-6 [ganeshremedies.com]
- 5. This compound, 99% 100 g | Request for Quote [thermofisher.com]
- 6. Morpholine, 4-(2-chloroethyl)-, hydrochloride (1:1) | C6H13Cl2NO | CID 77210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. This compound(3647-69-6) 1H NMR [m.chemicalbook.com]
Safety Operating Guide
Proper Disposal of 4-(2-Chloroethyl)morpholine Hydrochloride: A Comprehensive Guide
Disclaimer: This document provides guidance on the proper disposal of 4-(2-Chloroethyl)morpholine hydrochloride. All waste must be handled in strict accordance with local, state, and federal regulations.[1] Always consult your institution's Environmental Health and Safety (EHS) office for specific protocols.
Immediate Safety and Hazard Identification
This compound is a hazardous substance that requires careful handling at all times, including during disposal.[1] It is classified as:
-
Toxic if swallowed (Acute Toxicity, Oral: Category 3).[2][3]
-
Harmful in contact with skin (Acute Toxicity, Dermal: Category 4).[2][3]
-
Causes severe skin burns and eye damage (Skin Corrosion/Irritation: Category 1B).[2][3]
-
May cause an allergic skin reaction (Skin Sensitization: Category 1).[2][3]
-
Harmful to aquatic life with long-lasting effects (Hazardous to the aquatic environment, Chronic: Category 3).[2][3]
Upon combustion, it may produce toxic and corrosive fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen chloride, and phosgene.[1][4]
Quantitative Hazard and Physicochemical Data
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| Acute Toxicity (Oral) | Category 3 | [2] |
| Acute Toxicity (Dermal) | Category 4 | [2] |
| Melting Point | 180-185 °C (decomposes) | [5] |
| Toxicity to Fish (S. gairdnerii, 96h) | LC50: 32 mg/L | [2] |
| Toxicity to Crustacea (Daphnia magna, 48h) | EC50: 27 mg/L | [2] |
| Partition Coefficient (Log KOW) | -1.12 | [2] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
Objective: To safely collect, label, and transfer waste this compound for final disposal by a licensed hazardous waste facility.
Materials:
-
Personal Protective Equipment (PPE):
-
Designated hazardous waste container (leak-proof, with a screw cap).[1][7]
-
Hazardous waste labels (provided by your institution's EHS office).
-
Spill kit with absorbent material suitable for chemical spills (e.g., sand, vermiculite).[7]
Methodology:
Step 1: Don Personal Protective Equipment (PPE)
-
Before handling the chemical waste, ensure all required PPE is worn correctly to prevent skin and eye contact or inhalation.[4]
Step 2: Prepare the Hazardous Waste Container
-
Select a clean, dry, and compatible waste container. The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.[4][7]
-
Affix a hazardous waste label to the container before adding any waste.
Step 3: Waste Segregation
-
Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents.[1][4]
-
Collect halogenated organic waste separately from non-halogenated waste, as disposal methods and costs can differ significantly.[8]
Step 4: Transfer of Waste
-
Carefully transfer the waste chemical into the designated container.
-
If transferring the solid powder, avoid creating dust.[1] Use techniques like carefully scooping or pouring to minimize airborne particles.
-
For solutions, use a funnel to prevent spills.
-
Do not fill the container to more than 90% capacity to allow for expansion.
Step 5: Complete the Hazardous Waste Label
-
Clearly and legibly fill out the hazardous waste label with the following information:
-
The full chemical name: "this compound".
-
CAS Number: 3647-69-6.
-
The specific hazards (e.g., "Toxic," "Corrosive").[3]
-
The date the waste was first added to the container.
-
The name of the principal investigator or lab group.
-
Step 6: Temporary Storage
-
Securely close the waste container lid.
-
Store the container in a designated satellite accumulation area that is secure and under the control of laboratory personnel.[4]
-
The storage area should be cool, dry, and well-ventilated.[4][7]
-
Ensure the container is stored away from drains and incompatible materials.[4]
Step 7: Arrange for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste collection requests.[8]
Step 8: Spill Management
-
In case of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material like sand or vermiculite.[7]
-
Clean up the spill using dry methods to avoid generating dust.[1]
-
Collect the contaminated absorbent material and any contaminated items (e.g., gloves, wipes) and place them in a designated hazardous waste container for disposal.[7]
-
Do not use water to wash spills into the sanitary sewer system.[4]
Mandatory Visualizations
The following diagrams illustrate the key decision-making workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. Morpholine, 4-(2-chloroethyl)-, hydrochloride (1:1) | C6H13Cl2NO | CID 77210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. This compound CAS#: 3647-69-6 [m.chemicalbook.com]
- 6. 4-(2-氯乙基)吗啉 盐酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. vumc.org [vumc.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
